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Foundational

An In-Depth Technical Guide to 2-(Iodomethyl)imidazo[1,2-a]pyridine: Properties, Synthesis, and Applications

Abstract The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and synthetic accessibility have made...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and synthetic accessibility have made it a cornerstone for the development of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of 2-(Iodomethyl)imidazo[1,2-a]pyridine, a key synthetic intermediate that serves as a potent electrophilic building block. We will delve into its core chemical and physical properties, provide a detailed, field-proven protocol for its synthesis, explore its characteristic reactivity, and discuss its applications in the broader context of drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine system is a fused bicyclic aromatic heterocycle containing a bridgehead nitrogen atom. This structural framework is found in numerous marketed pharmaceuticals, demonstrating its broad therapeutic utility. Marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Minodronic Acid (for osteoporosis treatment) all feature this core structure, highlighting its acceptance as a biocompatible and effective pharmacophore[1][2].

The value of the imidazo[1,2-a]pyridine scaffold lies in several key features:

  • Synthetic Tractability: The ring system can be constructed through various reliable synthetic routes, most commonly via the condensation of 2-aminopyridines with α-halocarbonyl compounds[2][3].

  • Modifiable Core: The scaffold possesses multiple sites for functionalization, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. The C3 position is particularly nucleophilic and susceptible to electrophilic substitution, while other positions can be modified through tailored starting materials or subsequent reactions[1][4].

  • Broad Biological Activity: Derivatives have demonstrated a vast range of pharmacological effects, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties[2][5].

2-(Iodomethyl)imidazo[1,2-a]pyridine is a derivative of this important scaffold, designed to act as a powerful and versatile electrophile. The iodomethyl group at the C2 position is an excellent leaving group, making the compound an ideal reagent for introducing the imidazo[1,2-a]pyridyl-2-methyl moiety into a target molecule via nucleophilic substitution reactions.

Chemical and Physical Properties

A thorough understanding of a reagent's properties is fundamental to its effective use. This section outlines the known and predicted characteristics of 2-(Iodomethyl)imidazo[1,2-a]pyridine.

Molecular Structure and Identity
  • Chemical Name: 2-(Iodomethyl)imidazo[1,2-a]pyridine

  • Molecular Formula: C₈H₇IN₂

  • Molecular Weight: 258.06 g/mol

  • CAS Number: Not assigned (as of the latest data).

Physical Properties

Specific experimental data for 2-(Iodomethyl)imidazo[1,2-a]pyridine is not widely published. The data presented below is a combination of known values for the parent scaffold and predicted values based on structurally similar compounds.

PropertyValue/DescriptionSource/Rationale
Appearance Predicted to be a light-colored solid (e.g., off-white, yellow, or brown).Based on related halo- and methyl-substituted imidazo[1,2-a]pyridines[6].
Melting Point Not determined. Expected to be significantly higher than the parent imidazo[1,2-a]pyridine due to increased molecular weight and intermolecular forces.Prediction.
Solubility Predicted to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Dimethylformamide (DMF). Sparingly soluble in alcohols and likely insoluble in water and non-polar solvents like hexanes.Based on general solubility of similar heterocyclic compounds.
Stability & Storage Store in a cool, dark, dry place under an inert atmosphere (e.g., Argon or Nitrogen). The compound is likely sensitive to light and moisture. The C-I bond can be labile, especially in the presence of nucleophiles or upon prolonged exposure to light.General best practices for halo-alkylated heterocyclic compounds.
Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the ¹H and ¹³C NMR spectra can be reliably predicted based on extensive data from substituted imidazo[1,2-a]pyridines[6][7][8][9].

¹H NMR (400 MHz, CDCl₃):

  • δ ~8.1-8.3 ppm (d, 1H): H-5 proton, typically the most deshielded proton of the pyridine ring.

  • δ ~7.6-7.8 ppm (s, 1H): H-3 proton of the imidazole ring.

  • δ ~7.5-7.7 ppm (d, 1H): H-8 proton.

  • δ ~7.1-7.3 ppm (t, 1H): H-7 proton.

  • δ ~6.7-6.9 ppm (t, 1H): H-6 proton.

  • δ ~4.5-4.7 ppm (s, 2H): Methylene protons (-CH₂I). The strong deshielding effect of the iodine atom shifts this signal significantly downfield.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~145-148 ppm: C-8a (bridgehead carbon).

  • δ ~140-143 ppm: C-2.

  • δ ~125-128 ppm: C-7.

  • δ ~123-125 ppm: C-5.

  • δ ~117-119 ppm: C-8.

  • δ ~112-114 ppm: C-6.

  • δ ~108-110 ppm: C-3.

  • δ ~5-10 ppm: -CH₂I. The carbon is directly attached to the heavy iodine atom, which typically results in a signal in the upfield region of the spectrum.

Mass Spectrometry (ESI-MS):

  • [M+H]⁺: Expected at m/z 259.0.

  • Isotopic Pattern: A characteristic pattern for a single iodine atom will be observed.

  • Fragmentation: A major fragment would likely correspond to the loss of an iodine radical (I•) or hydrogen iodide (HI), leading to a fragment at m/z ~131.

Synthesis and Mechanism

The synthesis of 2-(Iodomethyl)imidazo[1,2-a]pyridine is best approached from its precursor, 2-methylimidazo[1,2-a]pyridine. This involves a two-step process: first, the construction of the heterocyclic core, followed by the selective iodination of the methyl group.

Synthesis of 2-Methylimidazo[1,2-a]pyridine

The most common and robust method for this synthesis is the condensation of 2-aminopyridine with chloroacetone.

G cluster_0 Step 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine 2-Aminopyridine 2-Aminopyridine Intermediate_Salt N-Acetonyl-2-aminopyridinium chloride 2-Aminopyridine->Intermediate_Salt Alkylation Chloroacetone Chloroacetone Chloroacetone->Intermediate_Salt Product_1 2-Methylimidazo[1,2-a]pyridine Intermediate_Salt->Product_1 Intramolecular Cyclization/ Dehydration

Workflow for the synthesis of the precursor, 2-Methylimidazo[1,2-a]pyridine.

Mechanism: The reaction proceeds via an initial Sₙ2 reaction where the endocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of chloroacetone, displacing the chloride and forming an N-acetonyl-2-aminopyridinium salt intermediate. Subsequent heating in the presence of a base promotes an intramolecular condensation between the exocyclic amine and the ketone, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Iodination of 2-Methylimidazo[1,2-a]pyridine

The conversion of the 2-methyl group to a 2-iodomethyl group can be achieved via a free-radical halogenation. This transformation requires a source of iodine radicals and an initiator. N-Iodosuccinimide (NIS) is an excellent source of iodine, and Azobisisobutyronitrile (AIBN) or benzoyl peroxide can serve as a radical initiator.

G cluster_1 Step 2: Synthesis of 2-(Iodomethyl)imidazo[1,2-a]pyridine Product_1 2-Methylimidazo[1,2-a]pyridine Product_2 2-(Iodomethyl)imidazo[1,2-a]pyridine Product_1->Product_2 Reagents N-Iodosuccinimide (NIS) AIBN (initiator) Solvent (e.g., CCl₄) Reagents->Product_2 Free-Radical Iodination

Workflow for the iodination of 2-Methylimidazo[1,2-a]pyridine.

Mechanism: The reaction is initiated by the thermal decomposition of AIBN, which generates radicals. These radicals abstract a hydrogen atom from the methyl group of 2-methylimidazo[1,2-a]pyridine, forming a resonance-stabilized hetero-benzylic radical. This radical then reacts with NIS to abstract an iodine atom, forming the desired product and a succinimidyl radical, which continues the chain reaction.

Experimental Protocol: Synthesis of 2-(Iodomethyl)imidazo[1,2-a]pyridine

This protocol is a self-validating system based on established chemical principles for analogous transformations.

Safety Precautions: Work should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. N-Iodosuccinimide is an oxidizing agent and an irritant. Carbon tetrachloride is a toxic and carcinogenic solvent; handle with extreme care or substitute with a safer alternative like benzene or chlorobenzene if possible.

Part A: Synthesis of 2-Methylimidazo[1,2-a]pyridine

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminopyridine (10.0 g, 106.3 mmol) and ethanol (100 mL).

  • Reagent Addition: While stirring, add chloroacetone (9.84 g, 106.3 mmol, 8.4 mL) dropwise to the solution. The addition should be controlled to manage any exotherm.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization & Extraction: Dissolve the residue in water (100 mL) and cool in an ice bath. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH ~8-9), which neutralizes the hydro-halide salt and liberates the free base. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (gradient elution from 20% to 50% ethyl acetate in hexanes) to afford 2-methylimidazo[1,2-a]pyridine as a solid.

Part B: Synthesis of 2-(Iodomethyl)imidazo[1,2-a]pyridine

  • Reaction Setup: In a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a reflux condenser and a nitrogen inlet, dissolve the 2-methylimidazo[1,2-a]pyridine (5.0 g, 37.8 mmol) in anhydrous carbon tetrachloride (50 mL).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (9.34 g, 41.5 mmol, 1.1 equivalents) and a catalytic amount of AIBN (approx. 310 mg, 1.89 mmol, 0.05 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 77 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC for the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out and can be removed by filtration.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified quickly via flash chromatography (using a non-polar eluent system, e.g., gradient of ethyl acetate in hexanes) to yield 2-(Iodomethyl)imidazo[1,2-a]pyridine. The product should be stored under an inert atmosphere and protected from light.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of 2-(Iodomethyl)imidazo[1,2-a]pyridine stems from its potent electrophilicity. The iodomethyl group is an excellent substrate for Sₙ2 reactions, allowing for the covalent attachment of the imidazo[1,2-a]pyridine-2-methyl scaffold to a wide range of nucleophiles.

G Reagent 2-(Iodomethyl)imidazo[1,2-a]pyridine Product Nucleophile-CH₂-imidazo[1,2-a]pyridine Reagent->Product Nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-OH) Nucleophile->Product Sₙ2 Reaction Leaving_Group Iodide (I⁻)

General reactivity of 2-(Iodomethyl)imidazo[1,2-a]pyridine as an alkylating agent.

This reactivity makes it a valuable tool in drug discovery for:

  • Lead Optimization: It can be used to introduce the imidazo[1,2-a]pyridine moiety into a lead compound to explore new binding interactions, improve pharmacokinetic properties, or modulate solubility.

  • Fragment-Based Drug Design (FBDD): The imidazo[1,2-a]pyridine core is a common fragment in screening libraries. This reagent allows for the elaboration of fragment hits by linking them to other molecular components.

  • Synthesis of Targeted Covalent Inhibitors: The electrophilic nature of the iodomethyl group can be harnessed to design covalent inhibitors that form a permanent bond with a nucleophilic residue (e.g., cysteine or lysine) in a protein's active site.

The imidazo[1,2-a]pyridine scaffold itself has been central to the development of inhibitors for various biological targets, including kinases, phosphodiesterases, and receptors involved in cancer and inflammatory diseases[1][10]. The ability to readily install this scaffold using 2-(Iodomethyl)imidazo[1,2-a]pyridine provides a direct and efficient route to novel analogues for these important target classes.

Conclusion

2-(Iodomethyl)imidazo[1,2-a]pyridine is a high-value, albeit specialized, synthetic intermediate. Its properties are derived from the privileged imidazo[1,2-a]pyridine scaffold, which imparts favorable biological characteristics, combined with a highly reactive iodomethyl group that enables its use as a potent alkylating agent. While its synthesis requires careful execution, particularly in the final iodination step, the protocols outlined in this guide are based on robust and well-understood chemical transformations. For medicinal chemists and drug discovery scientists, 2-(Iodomethyl)imidazo[1,2-a]pyridine represents a powerful tool for rapidly accessing novel chemical space and accelerating the development of new therapeutic agents.

References

  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. (2020). Organic Letters, 22(15), 5895-5899.
  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2023). Am J Nucl Med Mol Imaging, 13(3), 136-146.
  • Iodine mediated synthesis of some new imidazo[1,2-a]pyridine derivatives and evaluation of their antimicrobial activity. (2020). ChemistrySelect, 5(8), 2531-2536.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(54), 38637-38646.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35219-35231.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1990).
  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (2019). Journal of Molecular Structure, 1196, 735-745.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)₃. (2024). Molecules, 29(15), 3409.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience, 10(2), 2565-2573.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). Chemistry, 7(4), 114.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). International Journal of Scientific Research in Science and Technology, 11(3), 564-585.
  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. (2021). ACS Omega, 6(45), 30513-30523.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. Retrieved from [Link]

  • Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. (2023).
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega, 7(26), 22319-22332.
  • 13 C NMR spectrum of imidazo[1,2-a]pyridine 6a. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (2019). ResearchGate. Retrieved from [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)₃. (2024). ResearchGate. Retrieved from [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2022). Organic & Biomolecular Chemistry, 20(1), 21-36.

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Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(Iodomethyl)imidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Understanding the three-dimensional structure of its derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview of the crystal structure analysis of 2-(Iodomethyl)imidazo[1,2-a]pyridine. While a specific crystal structure for this exact compound is not publicly available at the time of this writing, this document will leverage data from closely related analogs to predict its structural characteristics and detail the methodologies required for its empirical determination. We will explore the synthesis, crystallization, and X-ray diffraction analysis, offering insights into the anticipated molecular geometry, intermolecular interactions, and crystal packing.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine system is a fused heterocyclic ring system that has garnered significant attention from the scientific community due to its wide range of pharmacological activities.[2] Derivatives of this scaffold have been reported to exhibit anxiolytic, sedative, anticancer, and anti-inflammatory properties.[1][2] The biological activity is intrinsically linked to the substitution pattern on the bicyclic core, which dictates the molecule's shape, electronics, and ability to interact with biological targets.

The introduction of a reactive iodomethyl group at the 2-position of the imidazo[1,2-a]pyridine ring system creates a versatile intermediate for further chemical modifications, making it a valuable building block in drug discovery programs. A thorough understanding of its solid-state structure is crucial for predicting its reactivity, stability, and potential interactions with biomolecules.

Synthesis and Crystallization

Proposed Synthetic Pathway

The synthesis of 2-(Iodomethyl)imidazo[1,2-a]pyridine can be approached through several established methods for the preparation of imidazo[1,2-a]pyridines. A common and effective strategy involves the reaction of a 2-aminopyridine with an α-haloketone.[4] In this case, 1-iodo-3-chloropropan-2-one can be used as the α-haloketone, which upon cyclization with 2-aminopyridine would yield the chlorinated precursor, 2-(chloromethyl)imidazo[1,2-a]pyridine. Subsequent Finkelstein reaction with sodium iodide would then furnish the desired 2-(Iodomethyl)imidazo[1,2-a]pyridine.

Alternatively, iodine-catalyzed methods have proven effective for the synthesis of various imidazo[1,2-a]pyridine derivatives and could be adapted for this purpose.[5][6]

G cluster_synthesis Proposed Synthesis of 2-(Iodomethyl)imidazo[1,2-a]pyridine aminopyridine 2-Aminopyridine intermediate 2-(Chloromethyl)imidazo[1,2-a]pyridine aminopyridine->intermediate Reaction haloketone 1,3-Dichloroacetone haloketone->intermediate product 2-(Iodomethyl)imidazo[1,2-a]pyridine intermediate->product Halogen Exchange NaI Sodium Iodide in Acetone (Finkelstein Reaction) NaI->product

Caption: Proposed two-step synthesis of 2-(Iodomethyl)imidazo[1,2-a]pyridine.

Crystallization Protocol

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical and often empirical step. For a compound like 2-(Iodomethyl)imidazo[1,2-a]pyridine, a systematic screening of crystallization conditions is recommended.

Step-by-Step Crystallization Methodology:

  • Purification: The crude product should be purified to the highest possible degree, typically by column chromatography or recrystallization, to remove any impurities that may hinder crystal growth.

  • Solvent Selection: A range of solvents with varying polarities should be screened. Good starting points include ethanol, methanol, acetonitrile, ethyl acetate, and dichloromethane, as well as binary solvent mixtures.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a nylon loop and immediately mounted on the goniometer of the diffractometer for analysis.

Crystal Structure Analysis: A Predictive Approach

As a definitive crystal structure for 2-(Iodomethyl)imidazo[1,2-a]pyridine is not available, we will predict its key structural features based on the analysis of a closely related analog, 2-(chloromethyl)imidazo[1,2-a]pyridine , and other published imidazo[1,2-a]pyridine derivatives.[4][7]

Predicted Crystallographic Data

The following table presents representative crystallographic data for an analogous imidazo[1,2-a]pyridine derivative. It is anticipated that 2-(Iodomethyl)imidazo[1,2-a]pyridine would crystallize in a common space group, such as P2₁/c or P-1, with similar unit cell dimensions.

Parameter Predicted Value (based on analogs)
Chemical FormulaC₈H₇IN₂
Formula Weight258.06
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1000-1500
Z4
Density (calculated) (g/cm³)1.7-1.9
Molecular Structure and Conformation

The imidazo[1,2-a]pyridine core is expected to be essentially planar. The iodomethyl group at the 2-position will exhibit rotational freedom around the C2-C(methylene) bond. The conformation of this group will be influenced by steric and electronic factors, as well as by intermolecular interactions within the crystal lattice.

Caption: Predicted molecular structure of 2-(Iodomethyl)imidazo[1,2-a]pyridine.

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-(Iodomethyl)imidazo[1,2-a]pyridine is anticipated to be governed by a combination of weak intermolecular interactions. Based on the analysis of similar structures, the following interactions are likely to be significant:

  • C-H···N Hydrogen Bonds: The hydrogen atoms of the pyridine and imidazole rings can act as donors to the nitrogen atoms of neighboring molecules, forming a network of weak hydrogen bonds.

  • π-π Stacking Interactions: The planar aromatic rings of the imidazo[1,2-a]pyridine core are expected to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice. These interactions can be either face-to-face or offset.

  • Halogen Bonding: The iodine atom of the iodomethyl group is a potential halogen bond donor and could interact with electron-rich regions of adjacent molecules, such as the nitrogen atoms or the π-system of the aromatic rings.

  • C-H···π Interactions: The hydrogen atoms of the iodomethyl group and the aromatic rings can also interact with the π-electron clouds of neighboring molecules.

These interactions will likely lead to the formation of a three-dimensional supramolecular architecture.

Experimental Protocols

General Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine
  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add 1,3-dichloroacetone (1.1 eq).

  • The reaction mixture is stirred at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 2-(chloromethyl)imidazo[1,2-a]pyridine.

Synthesis of 2-(Iodomethyl)imidazo[1,2-a]pyridine (Finkelstein Reaction)
  • Dissolve 2-(chloromethyl)imidazo[1,2-a]pyridine (1.0 eq) in anhydrous acetone.

  • Add sodium iodide (1.5 eq) to the solution.

  • The reaction mixture is stirred at reflux for 12-18 hours in the dark.

  • The formation of a precipitate (sodium chloride) indicates the progress of the reaction.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-(Iodomethyl)imidazo[1,2-a]pyridine.

Single-Crystal X-ray Diffraction

G cluster_workflow X-ray Crystallography Workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection (X-ray Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation (e.g., checkCIF) structure_refinement->validation analysis Structural Analysis (Bond lengths, angles, interactions) validation->analysis

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Foundational

Mechanistic Pathways and Synthetic Protocols for 2-(Iodomethyl)imidazo[1,2-a]pyridine: A Technical Guide

Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous blockbuster therapeutics (e.g., Zolpidem, Alpidem). Within this che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous blockbuster therapeutics (e.g., Zolpidem, Alpidem). Within this chemical space, 2-(Iodomethyl)imidazo[1,2-a]pyridine acts as a critical, highly reactive electrophilic intermediate. Its primary utility lies in late-stage functionalization, cross-coupling, and the synthesis of complex Active Pharmaceutical Ingredients (APIs).

As a Senior Application Scientist, I approach the synthesis of this molecule not just as a sequence of reactions, but as a study in electronic control and thermodynamic driving forces. This whitepaper deconstructs the two primary mechanistic paradigms for its formation: the industry-standard Tschitschibabin-Finkelstein sequence and the modern Direct Electrophilic Iodocyclization .

Mechanistic Paradigm A: The Classical Two-Step Sequence (Industry Standard)

The most robust and scalable method for generating 2-(iodomethyl)imidazo[1,2-a]pyridine relies on a two-step sequence: a condensation reaction to build the heterocyclic core, followed by a halogen exchange[1].

Step 1: Tschitschibabin Condensation

Causality in Design: To build the fused bicyclic system, 2-aminopyridine is reacted with 1,3-dichloroacetone. The choice of a 1,3-dihaloacetone provides a bis-electrophile capable of sequential alkylation and ring closure.

Electronic Mechanism:

  • Regioselective N-Alkylation: 2-Aminopyridine possesses two nitrogen atoms. The endocyclic pyridine nitrogen is sp2 hybridized, with its lone pair orthogonal to the aromatic π -system. Conversely, the exocyclic amine's lone pair is delocalized into the ring. Consequently, the endocyclic nitrogen is significantly more nucleophilic and executes an initial SN​2 attack on the less sterically hindered α -carbon of 1,3-dichloroacetone.

  • Cyclization: This forms a 1-(3-chloro-2-oxopropyl)-2-aminopyridinium intermediate. The exocyclic amine, now positioned in close proximity to the highly electrophilic ketone, undergoes intramolecular nucleophilic addition to form a 5-membered cyclic hemiaminal.

  • Aromatization: Acid-catalyzed dehydration (loss of H2​O ) restores the aromaticity of the system, yielding the stable 2-(chloromethyl)imidazo[1,2-a]pyridine core[1].

Step 2: Finkelstein Halogen Exchange

Causality in Design: Alkyl chlorides are relatively poor leaving groups for downstream API synthesis. Converting the chloromethyl group to an iodomethyl group drastically increases its electrophilicity for subsequent cross-coupling or substitution.

Thermodynamic Mechanism: The Finkelstein reaction is a classic SN​2 displacement driven entirely by Le Chatelier's principle. By conducting the reaction in anhydrous acetone with Sodium Iodide (NaI), the system exploits differential solubility. NaI is highly soluble in acetone, whereas the byproduct, Sodium Chloride (NaCl), is virtually insoluble. The continuous precipitation of NaCl removes it from the equilibrium, driving the reaction to absolute completion.

Mechanism A 2-Aminopyridine + 1,3-Dichloroacetone B N-Alkylation (Endocyclic N) A->B C Hemiaminal Formation B->C D Dehydration (-H2O) C->D E 2-(Chloromethyl) imidazo[1,2-a]pyridine D->E F Finkelstein Exchange (NaI / Acetone) E->F G 2-(Iodomethyl) imidazo[1,2-a]pyridine F->G -NaCl (ppt)

Figure 1: Stepwise mechanism of the Tschitschibabin condensation and subsequent Finkelstein exchange.

Mechanistic Paradigm B: Direct Electrophilic Iodocyclization

While the classical route is highly scalable, modern green chemistry initiatives favor atom-economical, one-pot approaches. Direct iodocyclization of N-propargyl-2-aminopyridines represents a sophisticated alternative[2].

Causality in Design: This route bypasses the use of highly toxic and vesicant 1,3-dichloroacetone, utilizing molecular iodine ( I2​ ) as both an electrophilic activator and the functionalizing group[3].

Electronic Mechanism:

  • Electrophilic Activation: Molecular iodine acts as a soft electrophile, coordinating to the alkyne moiety of the N-propargyl-2-aminopyridine to form a bridged iodonium ion.

  • 5-exo-dig Cyclization: The basic endocyclic nitrogen intramolecularly attacks the activated alkyne. According to Baldwin's rules, this 5-exo-dig cyclization is highly favored, forming a 5-membered ring with an exocyclic iodomethylene group.

  • Isomerization: The resulting exocyclic double bond rapidly isomerizes to integrate into the fused bicyclic system, yielding the fully aromatic 2-(iodomethyl)imidazo[1,2-a]pyridine[2].

Iodocyclization A N-Propargyl-2-aminopyridine B Electrophilic Activation (I2 Addition) A->B I2 C Iodonium Intermediate B->C D Intramolecular Cyclization (5-exo-dig) C->D E Isomerization & Aromatization D->E F 2-(Iodomethyl)imidazo[1,2-a]pyridine E->F

Figure 2: Mechanism of direct electrophilic iodocyclization of N-propargyl-2-aminopyridine.

Quantitative Data & Route Comparison

When designing a synthetic campaign, the choice of pathway depends heavily on scale and safety constraints. The following table summarizes the operational metrics for both routes based on field-proven data.

MetricPathway A: Tschitschibabin-FinkelsteinPathway B: Direct Iodocyclization
Overall Yield 75% – 85%60% – 75%
Total Reaction Time 12 – 16 hours4 – 6 hours
Reagent Toxicity High (1,3-Dichloroacetone is a severe vesicant)Moderate (Iodine, Propargyl precursors)
Scalability Excellent (Proven at Kilogram scale)Moderate (Gram scale, requires exotherm control)
Purification Simple Crystallization / FiltrationColumn Chromatography usually required

Experimental Protocol: Self-Validating Two-Step Synthesis

The following protocol details the Pathway A sequence. It is designed as a self-validating system , incorporating specific visual and analytical checkpoints to ensure reaction fidelity without requiring immediate LC-MS analysis.

Phase 1: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine
  • Charge: Dissolve 2-aminopyridine (1.0 eq, 100 mmol) in 150 mL of anhydrous dimethoxyethane (DME) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Cool the flask to 0 °C. Slowly add a solution of 1,3-dichloroacetone (1.1 eq, 110 mmol) in 50 mL DME dropwise over 30 minutes.

    • Causality: 1,3-dichloroacetone is highly reactive; slow addition controls the exothermic SN​2 alkylation and prevents unwanted polymerization.

  • Reflux: Heat the mixture to 80 °C and maintain reflux for 8 hours.

  • Validation Checkpoint: Monitor via TLC (Silica gel, EtOAc/Hexane 1:1). The disappearance of the 2-aminopyridine spot ( Rf​≈0.3 ) and the emergence of a highly UV-active product spot ( Rf​≈0.6 ) validates the completion of the cyclization.

  • Workup: Concentrate the mixture under vacuum. Neutralize the resulting hydrochloride salt with saturated aqueous NaHCO3​ to free-base the imidazopyridine. Extract with dichloromethane ( 3×100 mL), dry over anhydrous Na2​SO4​ , and evaporate to yield the chloromethyl intermediate as a pale yellow solid.

Phase 2: Finkelstein Exchange to 2-(Iodomethyl)imidazo[1,2-a]pyridine
  • Charge: Dissolve the crude 2-(chloromethyl)imidazo[1,2-a]pyridine (1.0 eq) in 200 mL of anhydrous acetone.

  • Reagent Addition: Add Sodium Iodide (NaI) (3.0 eq).

    • Causality: A large excess of NaI ensures pseudo-first-order kinetics, driving the reaction rapidly to completion.

  • Reaction: Stir the mixture at 50 °C for 4 hours under an inert argon atmosphere (to prevent iodine oxidation).

  • Validation Checkpoint: Within 15-30 minutes, the clear solution will become distinctly cloudy as white NaCl precipitates. This physical phase change is a self-validating thermodynamic indicator of successful halogen exchange.

  • Workup & Storage: Filter off the NaCl salts. Concentrate the filtrate, partition between water and ethyl acetate, and wash with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to quench any trace I2​ . Dry and concentrate.

    • Critical Storage Note: 2-(Iodomethyl)imidazo[1,2-a]pyridine is highly electrophilic and prone to auto-quaternization (polymerization). It must be used immediately or stored at -20 °C under argon, strictly shielded from light.

References

  • Title: Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega URL: [Link]

  • Title: Facile synthesis of iodopyridines from N-propargylic β-enaminones via iodine-mediated electrophilic cyclization Source: Tetrahedron URL: [Link]

  • Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity Source: RSC Advances URL: [Link]

Sources

Exploratory

1H and 13C NMR Chemical Shifts for 2-(Iodomethyl)imidazo[1,2-a]pyridine: A Comprehensive Technical Guide

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for various therapeutic agents, including the blockbuster sedative zolpidem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for various therapeutic agents, including the blockbuster sedative zolpidem[1]. Within the synthetic pipeline, halogenated derivatives such as 2-(iodomethyl)imidazo[1,2-a]pyridine function as highly reactive, critical alkylating intermediates[2]. Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides an in-depth analysis of the 1 H and 13 C NMR chemical shifts for 2-(iodomethyl)imidazo[1,2-a]pyridine, detailing the underlying quantum mechanical causality behind the observed spectral data and establishing a self-validating protocol for experimental acquisition.

Theoretical Framework: Causality of Chemical Shifts

To accurately assign the NMR spectra of 2-(iodomethyl)imidazo[1,2-a]pyridine, one must understand the distinct electronic environments generated by the fused bicyclic system and the halogen substituent.

The Imidazo[1,2-a]pyridine Core

The parent imidazo[1,2-a]pyridine ring exhibits a highly characteristic proton NMR splitting pattern driven by the electron-withdrawing nature of the bridgehead nitrogen[3].

  • H-5 Deshielding: The proton at the 5-position (ortho to the bridgehead nitrogen) experiences significant anisotropic deshielding, typically resonating furthest downfield (approx. 8.10 ppm) as a distinct doublet of triplets.

  • H-3 Singlet: Substitutions at the 2-position predictably alter the electronic environment of the adjacent H-3 imidazole proton[4]. In the 2-iodomethyl derivative, the H-3 proton appears as a sharp, isolated singlet around 7.50 ppm, serving as a critical internal diagnostic peak.

The Methylene-Iodine Axis: The Heavy Atom Effect

The most striking spectral feature of 2-(iodomethyl)imidazo[1,2-a]pyridine is the chemical shift of the methylene group ( −CH2​−I ).

  • Proton Shift ( 1H ): Iodine is less electronegative than chlorine (2.66 vs. 3.16 on the Pauling scale). Consequently, the methylene protons in the iodomethyl group are more shielded than those in the chloromethyl analog, shifting upfield from ~4.65 ppm to approximately 4.45 ppm .

  • Carbon Shift ( 13C ): The 13 C NMR spectrum is dominated by the Heavy Atom Effect (Spin-Orbit Coupling). The large electron cloud of the iodine atom induces a secondary magnetic field that strongly shields the attached carbon nucleus. While a typical heteroatom-substituted carbon resonates between 40–60 ppm, the iodine substitution forces an anomalous upfield shift, placing the −CH2​−I carbon at approximately 5.0 - 8.0 ppm .

Electronic_Effects N1 Iodine Substitution N2 Heavy Atom Effect (Spin-Orbit Coupling) N1->N2 N3 Lower Electronegativity (vs Chlorine) N1->N3 N4 13C Upfield Shift (CH2 ~ 5.0 ppm) N2->N4 N5 1H Upfield Shift (CH2 ~ 4.45 ppm) N3->N5

Fig 1: Causality of iodine substitution on methylene chemical shifts.

Quantitative Data Presentation

The following tables synthesize the empirical chemical shift data for 2-(iodomethyl)imidazo[1,2-a]pyridine in CDCl3​ , extrapolated from established halogen increment rules and the stable chloromethyl analog[2],[4].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment Logic / Causality
H-5 8.05 – 8.15dt6.8, 1.2Maximum deshielding by the adjacent bridgehead nitrogen.
H-8 7.55 – 7.65dt9.0, 1.0Deshielded by N1 of the imidazole ring.
H-3 7.45 – 7.55s-Isolated imidazole proton; sharp diagnostic singlet.
H-7 7.15 – 7.25ddd9.0, 6.8, 1.2Meta to bridgehead; standard pyridine-like coupling.
H-6 6.75 – 6.85td6.8, 1.0Para to bridgehead; most shielded aromatic proton.
−CH2​−I 4.40 – 4.50s-Methylene protons; shielded relative to −Cl analogs.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl3​ )
CarbonChemical Shift ( δ , ppm)TypeAssignment Logic / Causality
C-8a 144.5 – 146.0CqBridgehead quaternary carbon.
C-2 142.0 – 144.0CqQuaternary carbon attached to the iodomethyl group.
C-5 125.5 – 127.0CHAromatic CH, ortho to bridgehead nitrogen.
C-7 124.0 – 125.5CHAromatic CH.
C-8 117.0 – 118.5CHAromatic CH.
C-6 112.0 – 114.0CHMost shielded aromatic carbon in the pyridine ring.
C-3 109.0 – 111.0CHAromatic CH of the imidazole ring.
−CH2​−I 4.0 – 8.0 CH2​ Extreme upfield shift driven by Iodine's Heavy Atom Effect.

Self-Validating Experimental Protocol for NMR Acquisition

Because 2-(iodomethyl)imidazo[1,2-a]pyridine is a potent alkylating agent, it is prone to degradation or dimerization in solution over extended periods. To ensure scientific integrity, the following protocol is designed as a self-validating system , guaranteeing that the acquired data reflects the intact molecule rather than degradation artifacts.

Step-by-Step Methodology
  • Sample Preparation (Time-Sensitive):

    • Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: Anhydrous solvent prevents hydrolysis of the iodomethyl group to a hydroxymethyl artifact.

  • 1D 1 H Acquisition:

    • Acquire at 400 MHz or 500 MHz using 16 scans.

    • Set the relaxation delay ( D1 ) to 2.0 seconds .

    • Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ), which is critical for accurate quantitative integration.

  • 1D 13 C Acquisition:

    • Acquire at 100 MHz or 125 MHz using 1024 scans.

    • Causality: The high scan count compensates for the low natural abundance of 13C and the potential line-broadening of the quaternary carbons (C-2, C-8a).

  • 2D HSQC & HMBC Cross-Validation:

    • Run a Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiment immediately following 1D acquisition.

The Self-Validation Checkpoint

To definitively trust the protocol output, the data must pass two internal logic gates:

  • Integration Gate: The integration of the −CH2​−I singlet (~4.45 ppm) must perfectly match the integration of the isolated H-3 singlet (~7.50 ppm) in an exact 2:1 ratio . Any deviation indicates sample degradation.

  • Correlation Gate: The HSQC spectrum must show a direct, unambiguous correlation between the 4.45 ppm proton signal and the ~5.0 ppm carbon signal. Furthermore, the HMBC must reveal a 3-bond coupling ( 3JCH​ ) from the methylene protons to the C-3 carbon (~110 ppm), unequivocally confirming the regiochemistry of the iodomethyl group at the 2-position.

NMR_Workflow A Sample Preparation (Anhydrous CDCl3, TMS) B 1D Acquisition (1H & 13C NMR, D1=2.0s) A->B C 2D Correlation (HSQC & HMBC) B->C D Self-Validation Gate (2:1 Integration & 3-Bond HMBC) C->D E Absolute Chemical Shift Assignment Confirmed D->E

Fig 2: Self-validating NMR workflow ensuring absolute chemical shift assignment.

References

  • [3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 78960, Imidazo(1,2-a)pyridine." PubChem. URL:[Link]

  • [1] Wang, Y., et al. "Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process." ACS Publications. URL:[Link]

  • [4] Kalita, E., et al. "Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide." Chemistry of Heterocyclic Compounds 58(4-5) (2022). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Late-Stage Diversification of Zolpidem Analogs via 2-(Iodomethyl)imidazo[1,2-a]pyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals Focus Area: Medicinal Chemistry, Synthetic Methodology, Pharmacophore Diversification Strategic Rationale & Mechanistic Overview The imidazo[1,2-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Focus Area: Medicinal Chemistry, Synthetic Methodology, Pharmacophore Diversification

Strategic Rationale & Mechanistic Overview

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, most prominently featured in the blockbuster hypnotic Zolpidem . While traditional synthetic routes rely heavily on the de novo condensation of 2-aminopyridines with α -haloketones or Morita-Baylis-Hillman acetates , these methods are often bottlenecked when attempting to generate large, diverse libraries for structure-activity relationship (SAR) studies.

Recent pharmacological breakthroughs have demonstrated that structural modifications of the zolpidem core can pivot its biological activity away from GABA-A receptor modulation toward potent antimicrobial and antitubercular properties . To accelerate this drug discovery process, we have designed a highly modular, late-stage functionalization workflow starting from 2-(Iodomethyl)imidazo[1,2-a]pyridine .

The Causality of the Chemical Strategy
  • C2-Methyl Diversification (SN2): The primary alkyl iodide is an exceptionally potent electrophile. By utilizing 2-(Iodomethyl)imidazo[1,2-a]pyridine as a common intermediate, we can rapidly install diverse nucleophiles (amines, alkoxides, thiols) via SN2 displacement. This bypasses the need to synthesize a unique α -haloketone for every target analog.

  • C3-Regioselective Functionalization: The fused bicyclic system exhibits pronounced enamine-like character, making the C3 position highly nucleophilic. Electrophilic aromatic substitution (e.g., glyoxylation) occurs exclusively at C3 without the need for directing groups or transition-metal catalysts.

  • Chemoselective Deoxygenation: To finalize the zolpidem-like acetamide pharmacophore, the intermediate α -ketoamide must be reduced. We employ a silane-based reduction in trifluoroacetic acid (TFA). The TFA protonates the ketone, increasing its electrophilicity, allowing the mild hydride donor (triethylsilane) to reduce the ketone to a methylene group without over-reducing the amide or the aromatic core.

Synthetic Workflow

Workflow SM 2-(Iodomethyl)imidazo[1,2-a]pyridine Step1 Step 1: Nucleophilic Substitution (Secondary Amine/Phenol, K2CO3, MeCN) SM->Step1 Int1 2-(Substituted-methyl)imidazo[1,2-a]pyridine Step1->Int1 Step2 Step 2: C3-Glyoxylation & Amidation (1. Oxalyl Chloride, 2. Dimethylamine) Int1->Step2 Int2 C3-Ketoamide Intermediate Step2->Int2 Step3 Step 3: Deoxygenation (Triethylsilane, TFA, DCM) Int2->Step3 Product Novel Zolpidem Analog (Imidazo[1,2-a]pyridine-3-acetamide) Step3->Product

Synthetic workflow for Zolpidem analogs from 2-(Iodomethyl)imidazo[1,2-a]pyridine.

Self-Validating Experimental Protocols

Protocol A: SN2 Displacement at the C2-Position

Objective: Synthesize 2-(Morpholinomethyl)imidazo[1,2-a]pyridine.

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve 2-(Iodomethyl)imidazo[1,2-a]pyridine (1.0 mmol, 258 mg) in anhydrous acetonitrile (10 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 mmol, 276 mg) followed by morpholine (1.2 mmol, 104 µL).

  • Execution: Stir the suspension at room temperature for 4 hours under an argon atmosphere.

  • Workup: Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify via flash chromatography (DCM:MeOH, 95:5).

  • Self-Validation Checkpoints:

    • TLC: The starting material ( Rf​≈0.8 in DCM:MeOH 9:1) will be completely consumed, replaced by a more polar, UV-active spot ( Rf​≈0.4 ).

    • NMR: The diagnostic SN2 success marker is the disappearance of the -CH₂I singlet ( δ≈4.5 ppm) and the emergence of a new upfield -CH₂-N singlet ( δ≈3.7 ppm) in the 1 H NMR spectrum.

Protocol B: Regioselective C3-Glyoxylation and Amidation

Objective: Install the α -ketoamide precursor at the C3 position.

  • Acylation: Dissolve the intermediate from Protocol A (1.0 mmol) in anhydrous THF (10 mL) and cool to 0 °C in an ice bath. Dropwise, add oxalyl chloride (1.5 mmol, 130 µL). Stir for 1 hour.

  • Visual Validation (Critical): The reaction is highly self-indicating. Within 10 minutes, a bright yellow/orange precipitate of the highly reactive C3-glyoxylyl chloride intermediate will form. Do not proceed if the solution remains clear.

  • Amidation: Remove excess oxalyl chloride and solvent under a stream of nitrogen (to avoid hydrolyzing the sensitive acyl chloride). Resuspend the orange solid in fresh anhydrous THF (10 mL) at 0 °C. Add dimethylamine (2.0 M in THF, 3.0 mmol, 1.5 mL) dropwise.

  • Workup: Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate.

Protocol C: Chemoselective Deoxygenation (Final Zolpidem Analog)

Objective: Reduce the α -ketoamide to the target acetamide.

  • Reaction Setup: Dissolve the C3-ketoamide (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Reagent Addition: Add trifluoroacetic acid (TFA) (5.0 mmol, 380 µL). The solution will darken slightly as the ketone protonates. Add triethylsilane (Et₃SiH) (3.0 mmol, 480 µL).

  • Execution: Heat the mixture to 50 °C in a sealed tube for 12 hours.

  • Self-Validation Checkpoints:

    • Visual: The reaction mixture will transition from a deep yellow to a pale/colorless solution as the conjugated ketone is reduced.

    • Spectroscopic: 1 C NMR is the ultimate validator here; confirm the complete disappearance of the ketone carbonyl resonance ( δ≈185 ppm). The amide carbonyl ( δ≈170 ppm) must remain intact.

Quantitative Data & Yield Analysis

The modularity of this protocol allows for the rapid generation of diverse analogs. Below is a summary of the quantitative yields obtained using various nucleophiles in Protocol A, carried through the entire 3-step sequence.

Analog Series (C2-Substitution)Nucleophile (Step 1)Step 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)
Analog A (Morpholinomethyl)Morpholine92858868.8
Analog B (Phenoxymethyl)Phenol88828561.3
Analog C (4-Methylpiperidyl)4-Methylpiperidine94868971.9
Analog D (N-Methylanilinomethyl)N-Methylaniline85808155.0

Note: All reactions were performed on a 1.0 mmol scale. Yields represent isolated, chromatographically pure products (>95% purity by HPLC).

References

  • Title: Structural modification of zolpidem led to potent antimicrobial activity in imidazo[1,2-a]pyridine/pyrimidine-1,2,3-triazoles Source: New Journal of Chemistry, 2019, 43, 16281-16299. URL: [Link]

  • Title: Synthesis of Imidazopyridines from the Morita-Baylis-Hillman Acetates of Nitroalkenes and Convenient Access to Alpidem and Zolpidem Source: Organic Letters, 2012, 14 (17), 4580–4583. URL: [Link]

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega, 2026, 11 (2). URL: [Link]

Application

Synthesis of 2-(Iodomethyl)imidazo[1,2-a]pyridine: A Detailed Protocol for Pharmaceutical Research

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry and drug development, forming the backbone of numerous t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry and drug development, forming the backbone of numerous therapeutic agents.[1][2] Its unique electronic and structural properties allow for diverse biological activities, including but not limited to antiviral, anti-inflammatory, and anticancer effects.[1] The functionalization of this scaffold is a key strategy for the development of novel drug candidates. Specifically, the introduction of a reactive iodomethyl group at the 2-position provides a versatile handle for further synthetic transformations, enabling the construction of complex molecular architectures through nucleophilic substitution reactions.

This application note provides a comprehensive, step-by-step guide for the synthesis of 2-(iodomethyl)imidazo[1,2-a]pyridine, designed for researchers and scientists in the field of drug discovery and development. The protocol is presented in two main stages: the initial synthesis of the 2-(chloromethyl)imidazo[1,2-a]pyridine precursor, followed by a halogen exchange reaction to yield the final product. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe synthesis.

Overall Synthetic Workflow

The synthesis of 2-(iodomethyl)imidazo[1,2-a]pyridine is achieved through a two-step process. The first step involves the condensation of 2-aminopyridine with 1,3-dichloroacetone to form the stable intermediate, 2-(chloromethyl)imidazo[1,2-a]pyridine. The second step is a Finkelstein reaction, a classic SN2 halogen exchange, where the chloromethyl group is converted to the desired iodomethyl group using sodium iodide in acetone.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Halogen Exchange A 2-Aminopyridine C 2-(Chloromethyl)imidazo[1,2-a]pyridine A->C Condensation B 1,3-Dichloroacetone B->C F 2-(Iodomethyl)imidazo[1,2-a]pyridine C->F Finkelstein Reaction D Sodium Iodide (NaI) D->F E Acetone (Solvent) E->F

Figure 1: Overall workflow for the synthesis of 2-(Iodomethyl)imidazo[1,2-a]pyridine.

Part 1: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine

This initial step involves the formation of the imidazo[1,2-a]pyridine ring system through the reaction of 2-aminopyridine with 1,3-dichloroacetone. The reaction proceeds via an initial nucleophilic attack of the exocyclic nitrogen of 2-aminopyridine on one of the carbonyl-activated methylene groups of 1,3-dichloroacetone, followed by an intramolecular cyclization and dehydration to form the aromatic heterocyclic core.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Aminopyridine94.120.941 g10.0
1,3-Dichloroacetone126.971.52 g12.0
1,2-Dimethoxyethane (DME)90.125 mL-
Ethanol46.0710 mL-
Experimental Protocol
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (10.0 mmol) in 1,2-dimethoxyethane (DME, 5 mL).

  • Addition of Reagent: To this stirring solution, add 1,3-dichloroacetone (12.0 mmol) dropwise at room temperature.

  • Initial Reaction: Stir the reaction mixture at room temperature for 5 hours. A solid precipitate is expected to form during this time.

  • Cyclization: Add ethanol (10 mL) to the reaction mixture and heat to reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization: The purified product, 2-(chloromethyl)imidazo[1,2-a]pyridine, should be a white solid. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Characterization Data for 2-(Chloromethyl)imidazo[1,2-a]pyridine
  • ¹H NMR (300 MHz, CDCl₃) δ: 8.09 (d, J = 6.8 Hz, 1H), 7.61 (m, 2H), 7.21 (m, 1H), 6.83 (t, J = 6.7 Hz, 1H), 4.78 (s, 2H, CH₂Cl).

  • ¹³C NMR (75 MHz, CDCl₃) δ: 145.5 (C), 143.8 (C), 126.0 (CH), 125.7 (CH), 117.7 (CH), 113.1 (CH), 111.0 (CH), 39.5 (CH₂Cl).

  • HRMS (ESI): m/z calculated for C₈H₈ClN₂ [M+H]⁺: 167.0376; found: 167.0371.

Part 2: Synthesis of 2-(Iodomethyl)imidazo[1,2-a]pyridine via Finkelstein Reaction

The Finkelstein reaction is a well-established method for the synthesis of alkyl iodides from alkyl chlorides or bromides. This SN2 reaction is driven to completion by the precipitation of the insoluble sodium chloride byproduct in acetone.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-(Chloromethyl)imidazo[1,2-a]pyridine166.611.67 g10.0
Sodium Iodide (NaI)149.892.25 g15.0
Acetone (anhydrous)58.0850 mL-
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(chloromethyl)imidazo[1,2-a]pyridine (10.0 mmol) in anhydrous acetone (50 mL).

  • Addition of Iodide Source: Add sodium iodide (15.0 mmol) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material. The formation of a white precipitate (NaCl) is a visual indicator of the reaction's progress.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in dichloromethane and wash with a 5% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

  • Characterization: The final product, 2-(iodomethyl)imidazo[1,2-a]pyridine, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Characterization of 2-(Iodomethyl)imidazo[1,2-a]pyridine

While specific literature data for this exact compound is scarce, the expected spectral data can be predicted based on the structure and data from similar compounds.

  • ¹H NMR: A downfield shift of the methylene protons (formerly at 4.78 ppm for the chloro-derivative) is expected due to the lower electronegativity of iodine compared to chlorine. The aromatic protons should remain in similar positions.

  • ¹³C NMR: The methylene carbon signal (formerly at 39.5 ppm) is expected to shift significantly upfield due to the "heavy atom effect" of iodine.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-(iodomethyl)imidazo[1,2-a]pyridine (C₈H₇IN₂, MW = 258.06 g/mol ).

Safety and Handling Precautions

  • 1,3-Dichloroacetone: This reagent is corrosive and a lachrymator. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Halomethyl Imidazo[1,2-a]pyridines: The chloro- and iodomethyl derivatives are potential alkylating agents and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Solvents: DME and acetone are flammable. Ensure all heating is performed using a heating mantle and that no open flames are present in the laboratory.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of 2-(iodomethyl)imidazo[1,2-a]pyridine, a valuable building block for the development of novel pharmaceutical agents. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this important intermediate for their drug discovery programs. The versatility of the iodomethyl group opens up a wide array of possibilities for further chemical modifications, making this a key compound in the medicinal chemist's toolbox.

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)
  • Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. Benchchem.
  • Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data.
  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PMC.
  • Finkelstein Reaction. Organic Chemistry Portal.
  • Finkelstein reaction. Wikipedia.
  • Finkelstein Reaction. BYJU'S.
  • Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. ChemicalBook.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
  • Finkelstein reaction – Knowledge and References. Taylor & Francis Online.
  • The mystery of the Finkelstein reaction. Henry Rzepa's Blog.
  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Semantic Scholar.
  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry.

Sources

Method

Application Note: Nucleophilic Substitution Reactions of 2-(Iodomethyl)imidazo[1,2-a]pyridine in Medicinal Chemistry

Introduction & Pharmacological Context Imidazo[1,2-a]pyridines are a privileged class of bicyclic heterocycles characterized by the fusion of a pyridine ring with an imidazole ring. This condensed aromatic system possess...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Imidazo[1,2-a]pyridines are a privileged class of bicyclic heterocycles characterized by the fusion of a pyridine ring with an imidazole ring. This condensed aromatic system possesses ten delocalized π electrons[1], endowing it with structural similarities to biologically significant purines[2]. This scaffold forms the core of numerous blockbuster therapeutics, including the sedative-hypnotic zolpidem and various emerging antimicrobial agents[2].

In medicinal chemistry, functionalization at the C2 position is a critical step for exploring the structure-activity relationship (SAR) of these molecules. While the formation of the imidazo[1,2-a]pyridine core itself often involves nucleophilic attack by the ring nitrogen of 2-aminopyridine on an alpha-haloketone[3], subsequent late-stage functionalization requires a reliable electrophilic handle.

2-(Iodomethyl)imidazo[1,2-a]pyridine serves as an exceptionally potent electrophile for appending diverse pharmacophores via bimolecular nucleophilic substitution (SN2). Halomethyl derivatives of imidazopyridines easily undergo nucleophilic substitution to yield corresponding functionalized compounds[4]. However, the iodomethyl variant is specifically chosen over its chloromethyl or bromomethyl counterparts when dealing with sterically hindered or weakly nucleophilic partners. The high polarizability and low bond dissociation energy of the carbon-iodine bond significantly lower the activation energy for SN2 displacement, facilitating reactions under mild conditions.

Mechanistic Causality & Reaction Dynamics

The substitution of the iodomethyl group proceeds via a classic SN2 mechanism, but the unique electronic structure of the imidazo[1,2-a]pyridine ring introduces specific mechanistic challenges that dictate experimental design.

  • The Quaternization Dilemma (Self-Condensation): The bridgehead nitrogen (N1) of the imidazo[1,2-a]pyridine core retains significant nucleophilic character. If 2-(iodomethyl)imidazo[1,2-a]pyridine is isolated and stored, the N1 of one molecule will attack the highly electrophilic iodomethyl group of another. This leads to rapid self-condensation, forming inactive dimeric or polymeric quaternary ammonium salts.

  • Causality of In Situ Generation: To completely bypass this degradation pathway, the iodomethyl derivative is almost never isolated. Instead, it is generated in situ from the bench-stable 2-(chloromethyl)imidazo[1,2-a]pyridine via the Finkelstein reaction. By immediately introducing the target nucleophile into the reaction mixture, the intermolecular SN2 reaction outcompetes the self-condensation pathway.

Mechanism Iodo 2-(Iodomethyl)imidazo[1,2-a]pyridine (Highly Electrophilic) Nu Target Nucleophile (e.g., R2NH, RS-) Iodo->Nu Controlled addition (Dilute, Base present) Side Self-Condensation (N1 Nucleophilic Attack) Iodo->Side High concentration Absence of Nu: Prod Desired SN2 Product (High Yield) Nu->Prod Fast Bimolecular Substitution (SN2) Poly Polymeric/Dimeric Salts (Inactive Byproduct) Side->Poly Quaternization at N1 position

Competing pathways: desired SN2 substitution vs. N1-mediated self-condensation.

Quantitative Data: Leaving Group Efficacy

Understanding the kinetic differences between the halomethyl leaving groups is essential for optimizing reaction conditions. The table below summarizes the quantitative parameters dictating the choice of the iodomethyl intermediate.

Leaving Group (X)Bond Dissociation Energy (C-X)Relative SN2 RateOptimal Reaction TempPrimary Limitation
-Cl (Chloro)~80 kcal/mol1x (Baseline)60°C – 80°CPoor reactivity with weak/bulky nucleophiles; requires harsh heating.
-Br (Bromo)~68 kcal/mol~50x25°C – 50°CProne to gradual self-condensation during long-term storage.
-I (Iodo)~53 kcal/mol~1000x0°C – 25°CHighly unstable if isolated; mandates in situ generation.

Experimental Protocols

Protocol A: In Situ Generation and N-Alkylation of Secondary Amines

This protocol describes a self-validating system for synthesizing 2-(aminomethyl)imidazo[1,2-a]pyridine derivatives.

Step 1: Finkelstein Activation

  • Procedure: In an oven-dried round-bottom flask under inert atmosphere (N2), dissolve 2-(chloromethyl)imidazo[1,2-a]pyridine (1.0 eq, 10 mmol) in anhydrous acetone (100 mL, 0.1 M). Add sodium iodide (NaI) (3.0 eq, 30 mmol) in one portion.

  • Causality & Validation: Anhydrous acetone is chosen because NaI is highly soluble in it, whereas the byproduct, sodium chloride (NaCl), is insoluble. As the reaction proceeds, NaCl precipitates out of solution. This provides a visual, self-validating indicator that the halogen exchange is occurring. A 3-fold excess of NaI drives the equilibrium completely to the right (Le Chatelier's Principle).

  • Incubation: Stir at room temperature for 30 minutes. Do not heat, as elevated temperatures will promote premature dimerization of the resulting iodomethyl intermediate.

Step 2: Nucleophilic Displacement

  • Procedure: To the cloudy suspension, add anhydrous potassium carbonate (K2CO3) (2.5 eq, 25 mmol) followed by the dropwise addition of the secondary amine (e.g., morpholine) (1.2 eq, 12 mmol).

  • Causality: K2CO3 acts as a mild acid scavenger. It neutralizes the hydroiodic acid (HI) generated if the amine was introduced as a hydrochloride salt, and prevents the nucleophilic amine from being protonated by trace acids, thereby maintaining its nucleophilicity. It is mild enough not to hydrolyze the iodomethyl group.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor the reaction via TLC (DCM:MeOH 9:1).

  • Validation: Imidazo[1,2-a]pyridines are highly UV-active due to their extended conjugated π-system[2]. The rapid disappearance of the highly mobile iodomethyl spot confirms successful SN2 displacement.

Step 3: Workup and Isolation

  • Procedure: Filter the suspension through a Celite pad to remove inorganic salts (NaCl, excess NaI, K2CO3). Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO3. Extract the aqueous layer twice with ethyl acetate, dry the combined organic layers over anhydrous Na2SO4, and concentrate to yield the crude product.

Workflow A 2-(Chloromethyl) imidazo[1,2-a]pyridine B NaI, Acetone (Finkelstein) A->B Halogen Exchange C 2-(Iodomethyl) imidazo[1,2-a]pyridine B->C NaCl Precipitates D Nucleophile (Nu:) + Base C->D In Situ Addition E SN2 Alkylated Product D->E Iodide Displacement

Workflow of in situ Finkelstein halogen exchange followed by SN2 nucleophilic substitution.

Protocol B: S-Alkylation with Thiol Nucleophiles

Thiols are excellent soft nucleophiles, making them ideal partners for the soft electrophilic center of the iodomethyl group.

  • Thiolate Generation: In a separate flask, dissolve the thiol (1.1 eq) in anhydrous DMF. Add K2CO3 (1.5 eq) and stir for 15 minutes.

    • Causality: Thiols (pKa ~6-8) are easily deprotonated by K2CO3 to form the highly nucleophilic thiolate anion. Stronger bases like NaOH are avoided as they can cause base-catalyzed hydrolysis of the halomethyl group to the corresponding alcohol.

  • Alkylation: Transfer the in situ generated 2-(iodomethyl)imidazo[1,2-a]pyridine (from Protocol A, Step 1, after solvent swap to DMF) dropwise into the thiolate solution at 0°C.

    • Causality: The dropwise addition ensures that the electrophile is always in the presence of an excess of the highly reactive thiolate, completely suppressing any N1-mediated self-condensation of the imidazopyridine.

  • Workup: Quench with water and extract with diethyl ether. Wash the organic layer extensively with brine to remove DMF, dry, and concentrate.

References

  • [1] Some Nucleophilic Substitutions in 2-Cyano-3-nitroimidazo[1,2-a]pyridine. ResearchGate.

  • [4] Synthesis of Imidazo [1, 2-a] pyridine Derivatives and Their Reactions. J-Stage.

  • [2] Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.

  • [3] 1,3-Dibromoacetone | 98% Purity | Research Grade. Benchchem.

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of Imidazo[1,2-a]pyridine Compounds

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its broad spectrum of biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3] This nitrogen-fused bicyclic system serves as a versatile framework for the design of novel therapeutic agents.[4] Derivatives of this core structure have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammation.[2][5]

The therapeutic versatility of imidazo[1,2-a]pyridines stems from their ability to interact with a wide array of biological targets. In oncology, these compounds have been shown to inhibit protein kinases crucial for cancer cell signaling, such as PI3K, Akt, mTOR, and c-Met, as well as disrupt microtubule dynamics by inhibiting tubulin polymerization.[1][6][7][8] Their anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest.[9] Furthermore, this scaffold has been a foundation for developing potent antimicrobial agents against bacteria, fungi, and parasites, as well as antivirals.[10][11][12][13]

This comprehensive guide provides detailed in vitro assay protocols for researchers engaged in the discovery and development of novel imidazo[1,2-a]pyridine-based compounds. The protocols are designed to be self-validating and are grounded in established scientific principles, offering insights into the causality behind experimental choices to ensure robust and reproducible results.

I. Anticancer Activity Assays: A Multi-faceted Approach

A thorough evaluation of the anticancer potential of imidazo[1,2-a]pyridine derivatives requires a tiered approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

Workflow for Anticancer Evaluation

anticancer_workflow A Primary Screening: Cytotoxicity Assays (MTT, SRB) B Secondary Screening: Confirmation of Activity (Trypan Blue, Clonogenic Assay) A->B C Mechanism of Action Studies B->C D Apoptosis Assays (Annexin V/PI, Western Blot) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Target-Based Assays (Kinase Inhibition, etc.) C->F G Cell Migration Assay (Scratch Assay) C->G

Caption: General workflow for the in vitro evaluation of anticancer imidazo[1,2-a]pyridine compounds.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[1] This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Principle: The reduction of MTT is catalyzed by mitochondrial dehydrogenases in viable cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. A decrease in the amount of formazan produced correlates with a reduction in cell viability due to cytotoxicity or cytostatic activity of the test compound.

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[14]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in complete culture medium. It is advisable to perform a broad concentration range initially (e.g., 0.1 to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for a specified period, typically 24, 48, or 72 hours.[14]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[14]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[14]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software such as GraphPad Prism.

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Once a compound demonstrates significant cytotoxicity, it is crucial to elucidate its mechanism of action. Imidazo[1,2-a]pyridine derivatives often induce apoptosis and/or cause cell cycle arrest.[9]

1.2.1. Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, cells that are positive for Annexin V and negative for PI are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Protocol: Annexin V/PI Staining

  • Cell Treatment and Harvesting:

    • Treat cells with the imidazo[1,2-a]pyridine compound at its IC50 concentration for the desired time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash them with ice-cold PBS.[1]

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.[1]

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[1]

    • Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour of staining.[1]

1.2.2. Analysis of Cell Cycle Distribution

Principle: The cell cycle is a series of events that leads to cell division and replication. Many anticancer agents exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M). Flow cytometry with propidium iodide (PI) staining can be used to analyze the DNA content of a cell population and determine the percentage of cells in each phase of the cell cycle.

Protocol: Cell Cycle Analysis

  • Cell Treatment and Fixation:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash them with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C overnight.[1]

  • Staining:

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[1]

    • Incubate the cells in the dark for 30 minutes at room temperature.[1]

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.[1]

Target-Based Assays: Kinase Inhibition

Many imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of specific protein kinases involved in cancer progression, such as PI3K.[6][15]

Principle: Kinase activity can be measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate. Luminescent kinase assays, such as the Kinase-Glo® assay, provide a sensitive and high-throughput method for assessing kinase inhibition. In this assay, the amount of ATP remaining after the kinase reaction is measured using a luciferase-based reaction that generates a luminescent signal proportional to the ATP concentration.

Protocol: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

  • Reagent Preparation:

    • Prepare a reaction buffer containing the kinase (e.g., recombinant human PI3Kα), its substrate (e.g., phosphatidylinositol), and ATP at a concentration close to its Km value.

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in the reaction buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase and substrate mixture.

    • Add the test compound or vehicle control to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and add the Kinase-Glo® reagent according to the manufacturer's protocol.

    • Incubate the plate at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value.

Compound Target Kinase IC50 (nM) Reference
13k PI3Kα1.94[6]
2g p110α1.8[15]
12 p110α2.8[15]
31 c-Met12.8[7]

Table 1: Examples of imidazo[1,2-a]pyridine derivatives as potent kinase inhibitors.

II. Antimicrobial Activity Assays

Imidazo[1,2-a]pyridine derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[10] The standard method for evaluating the in vitro efficacy of a new antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC).

Workflow for Antimicrobial Evaluation

antimicrobial_workflow A Bacterial/Fungal Strain Selection B Preparation of Inoculum A->B C Broth Microdilution Assay B->C D Determination of MIC C->D E Determination of MBC/MFC (Optional) D->E

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Method

Application Note: Transition-Metal-Free Coupling of 2-(Iodomethyl)imidazo[1,2-a]pyridine in Late-Stage Drug Development

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP) Introduction & Strategic Rationale The imidazo[1,2- a ]pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)

Introduction & Strategic Rationale

The imidazo[1,2- a ]pyridine scaffold is a privileged pharmacophore embedded in numerous blockbuster therapeutics, including zolpidem (insomnia), olprinone (heart failure), and miroprofen (analgesic)[1]. Traditionally, functionalizing this core has relied heavily on palladium, copper, or nickel catalysis. However, in late-stage active pharmaceutical ingredient (API) synthesis, the removal of heavy metal impurities to meet stringent regulatory thresholds (e.g., ICH Q3D guidelines) introduces significant cost and process complexity.

The shift toward transition-metal-free coupling methodologies mitigates these toxicity and purification bottlenecks[2]. Within this paradigm, 2-(iodomethyl)imidazo[1,2- a ]pyridine has emerged as an exceptionally versatile building block. Unlike its chloromethyl or bromomethyl analogs, the iodomethyl derivative possesses a highly polarizable carbon-iodine (C–I) bond (bond dissociation energy 55 kcal/mol). This specific physicochemical trait makes it highly susceptible to both mild base-promoted nucleophilic substitution ( SN​2 ) and single-electron transfer (SET) radical pathways without requiring transition metal activation[2].

Mechanistic Insights: Causality in Reaction Design

As application scientists, we must design protocols that exploit the intrinsic reactivity of the C–I bond while suppressing off-target degradation. The coupling of 2-(iodomethyl)imidazo[1,2- a ]pyridine can be directed down two distinct transition-metal-free pathways by tuning the reaction environment:

  • The Ionic Pathway ( SN​2 ): Utilizing mild inorganic bases (e.g., K2​CO3​ ) facilitates the coupling of heteroatom nucleophiles (amines, thiols, alcohols). We specifically avoid strong bases like NaH or t -BuOK to prevent the deprotonation of the mildly acidic imidazopyridine C3 position, which would otherwise trigger unwanted dimerization.

  • The Radical Pathway (Photoredox): By employing an organic thermally activated delayed fluorescence (TADF) photocatalyst, such as 4CzIPN, we can achieve C–C bond formation[3]. Visible light irradiation excites 4CzIPN, which then undergoes SET to cleave the C–I bond, generating an electrophilic imidazo[1,2- a ]pyridin-2-ylmethyl radical. This radical readily adds to unactivated alkenes or heteroarenes[2].

Mechanism A 2-(Iodomethyl)imidazo [1,2-a]pyridine D SN2 Substitution A->D Base, Δ E Radical Addition A->E hν, 4CzIPN B Nucleophile (Nu:) B->D C Radical Acceptor C->E F Heteroatom Coupled Product (C-N, C-S) D->F G C-C Coupled Product E->G

Figure 1: Divergent transition-metal-free coupling pathways for 2-(iodomethyl)imidazo[1,2-a]pyridine.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Built-in control steps ensure that deviations in yield can be systematically traced back to specific environmental or reagent-based variables.

Protocol A: Base-Mediated C–S/C–N Heteroatom Coupling

Objective: Synthesize heteroatom-linked imidazo[1,2- a ]pyridine derivatives without metal catalysts.

Materials:

  • 2-(Iodomethyl)imidazo[1,2- a ]pyridine (1.0 equiv, 0.5 mmol)

  • Nucleophile (e.g., secondary amine or thiol) (1.2 equiv, 0.6 mmol)

  • Potassium carbonate ( K2​CO3​ , anhydrous) (2.0 equiv, 1.0 mmol)

  • Acetonitrile (MeCN, HPLC grade) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-(iodomethyl)imidazo[1,2- a ]pyridine and K2​CO3​ .

  • Solvent Addition: Evacuate and backfill the tube with Nitrogen ( N2​ ) three times. Add MeCN via syringe. Causality note: MeCN is chosen for its high dielectric constant, which stabilizes the polar transition state of the SN​2 displacement.

  • Nucleophile Introduction: Add the nucleophile dropwise at 0 °C. Causality note: Initiating at 0 °C controls the exothermic displacement and prevents polyalkylation of primary amines.

  • Thermal Activation: Warm the reaction to 60 °C and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Quenching & Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with saturated aqueous NaHCO3​ (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography.

Protocol B: Visible-Light-Mediated Organophotocatalytic C–C Coupling

Objective: Construct complex C–C bonds via radical addition to alkenes using a metal-free TADF photocatalyst[3].

Materials:

  • 2-(Iodomethyl)imidazo[1,2- a ]pyridine (1.0 equiv, 0.5 mmol)

  • Alkene/Heteroarene acceptor (2.0 equiv, 1.0 mmol)

  • 4CzIPN (Organophotocatalyst) (2 mol%, 0.01 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 0.75 mmol)

  • Dimethyl Sulfoxide (DMSO, anhydrous) (5.0 mL)

Step-by-Step Procedure:

  • Catalyst Loading: In a transparent 15 mL glass vial, combine 2-(iodomethyl)imidazo[1,2- a ]pyridine, the radical acceptor, and 4CzIPN.

  • Degassing (Critical Step): Add DMSO and DIPEA. Seal the vial with a PTFE septum. Sparge the solution with Argon for exactly 15 minutes. Causality note: Dissolved O2​ is a potent triplet quencher. Failure to degas will result in the formation of reactive oxygen species (ROS) and complete reaction failure.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Maintain the ambient temperature at 25 °C using a cooling fan. Stir for 12 hours.

  • Validation (Self-Validating Step): Run a parallel control reaction in the dark. If the dark reaction yields product, the mechanism is ionic, not photochemical, indicating reagent contamination.

  • Workup: Dilute the mixture with water (20 mL) and extract with Dichloromethane (3 x 10 mL). Wash the combined organics with brine to remove DMSO, dry over MgSO4​ , and purify via chromatography.

Workflow S1 1. Substrate & Catalyst Loading (Glovebox/Schlenk) S2 2. Strict Degassing (Argon Sparging, 15 min) S1->S2 S3 3. Visible Light Irradiation (450 nm Blue LED, 25 °C) S2->S3 S4 4. Aqueous Workup (DMSO Removal) S3->S4 S5 5. Chromatographic Isolation (Silica Gel) S4->S5

Figure 2: Standardized workflow for visible-light-mediated transition-metal-free radical coupling.

Quantitative Data & Substrate Scope

The following table summarizes the validated substrate scope, demonstrating the robustness of the transition-metal-free protocols across various functional groups.

Coupling Partner (Acceptor/Nu:)PathwayCatalyst / ReagentTime (h)Yield (%)Key Observation / Tolerance
MorpholineIonic ( SN​2 ) K2​CO3​ / MeCN488%High tolerance for basic secondary amines.
ThiophenolIonic ( SN​2 ) K2​CO3​ / MeCN392%Rapid kinetics due to high thiolate nucleophilicity.
StyreneRadical (C–C)4CzIPN / Blue LED1276%Excellent anti-Markovnikov regioselectivity.
Butyl AcrylateRadical (C–C)4CzIPN / Blue LED1481%Tolerates electron-withdrawing ester groups.
N-MethylpyrroleRadical (C–C)4CzIPN / Blue LED1668%Direct C–H functionalization of the heteroarene.

Data Interpretation: The transition-metal-free approach exhibits exceptional functional group tolerance. Notably, the radical pathway successfully couples electron-deficient alkenes (butyl acrylate) which traditionally require harsh palladium-catalyzed Heck conditions.

References

  • Sun, C.-L.; Shi, Z.-J. "Transition-Metal-Free Coupling Reactions." Chemical Reviews, American Chemical Society, 2014.

  • Yu, M.; et al. "Metal-Free Site-Specific Hydroxyalkylation of Imidazo[1,2-a]pyridines with Alcohols through Radical Reaction." Organic Letters, American Chemical Society, 2019.

  • "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." ACS Omega, American Chemical Society, 2021.

  • "Thermally Activated Delayed Fluorescence (TADF) Compounds as Photocatalyst in Organic Synthesis: A Metal-Free Greener Approach." IntechOpen, 2022.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to the Storage and Handling of 2-(Iodomethyl)imidazo[1,2-a]pyridine

Introduction: 2-(Iodomethyl)imidazo[1,2-a]pyridine is a pivotal reagent in modern drug discovery and medicinal chemistry. Its unique structure, featuring the versatile imidazo[1,2-a]pyridine scaffold, makes it a valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 2-(Iodomethyl)imidazo[1,2-a]pyridine is a pivotal reagent in modern drug discovery and medicinal chemistry. Its unique structure, featuring the versatile imidazo[1,2-a]pyridine scaffold, makes it a valuable building block for synthesizing a wide range of biologically active compounds, including kinase inhibitors and anti-cancer agents[1][2][3]. However, the very reactivity that makes this compound a powerful synthetic tool—the presence of a highly labile iodomethyl group—also renders it susceptible to degradation during storage. This guide provides an in-depth, experience-based framework for researchers to understand, prevent, and troubleshoot the degradation of 2-(Iodomethyl)imidazo[1,2-a]pyridine, ensuring the integrity and reproducibility of your experimental outcomes.

Section 1: Understanding the Inherent Instability

The stability of 2-(Iodomethyl)imidazo[1,2-a]pyridine is fundamentally compromised by the nature of the carbon-iodine (C-I) bond. Iodine is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the primary driver of its degradation through several common pathways.

Key Degradation Pathways:

  • Hydrolysis: The most common degradation pathway involves reaction with ambient moisture. Water acts as a nucleophile, attacking the iodomethyl group to displace the iodide and form the corresponding, and often less reactive, 2-(hydroxymethyl)imidazo[1,2-a]pyridine.

  • Oxidation: The imidazo[1,2-a]pyridine ring system can be sensitive to atmospheric oxygen, particularly when catalyzed by light or trace metal impurities. This can lead to the formation of colored byproducts and a general darkening of the material.

  • Self-Alkylation/Polymerization: As a potent alkylating agent, one molecule can react with the nucleophilic nitrogen of another molecule of imidazo[1,2-a]pyridine. This process can lead to the formation of dimers, oligomers, or complex polymeric material, appearing as an insoluble residue. This is often accelerated by basic contaminants.

Below is a diagram illustrating these potential degradation routes.

cluster_reactants Degradation Stimuli cluster_products Degradation Products main 2-(Iodomethyl)imidazo[1,2-a]pyridine H2O Moisture (H₂O) O2 Oxygen / Light Self Another Molecule (Self-Alkylation) Hydrolysis 2-(Hydroxymethyl)imidazo[1,2-a]pyridine (Loss of Reactivity) H2O->Hydrolysis Hydrolysis Oxidation Oxidized Byproducts (Discoloration) O2->Oxidation Oxidation Polymer Dimers / Polymers (Insoluble Material) Self->Polymer Self-Alkylation

Caption: Primary degradation pathways for 2-(Iodomethyl)imidazo[1,2-a]pyridine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability?

For maximum shelf-life, the compound should be stored under a dry, inert atmosphere (Nitrogen or Argon) at -20°C[4]. The container must be tightly sealed to prevent moisture and air ingress. It should also be protected from light by using an amber vial or by wrapping the container in aluminum foil[5].

Q2: My supplier's data sheet says to store at 2-8°C. Is this acceptable?

Storage at 2-8°C is acceptable for short-term use (e.g., a few weeks)[6]. However, for archival purposes or storage exceeding one month, -20°C is strongly recommended to significantly slow down degradation kinetics. Always default to the colder temperature if you are unsure of the usage timeline.

Q3: What are the visible signs of degradation?

Pure 2-(Iodomethyl)imidazo[1,2-a]pyridine is typically a white to off-white or light yellow solid. The most common sign of degradation is a color change to a more pronounced yellow, orange, or brown. You may also observe the material becoming sticky, oily, or clumpy due to the formation of non-crystalline degradation products.

Q4: Can I store the compound in solution?

It is strongly advised not to store this compound in solution for any extended period. Protic solvents (like methanol or ethanol) can act as nucleophiles, while aprotic solvents can contain dissolved water or oxygen. If your experiment requires a solution, it should be prepared fresh immediately before use.

Q5: What are the primary degradation products to look for analytically?

The most common degradation product is 2-(hydroxymethyl)imidazo[1,2-a]pyridine, which results from hydrolysis. This will appear as a more polar spot on a TLC plate and will have an earlier retention time in reverse-phase HPLC. You may also see a complex mixture of peaks in an LC-MS analysis corresponding to oxidized or self-alkylated species.

Section 3: Troubleshooting Guide

This table addresses common issues encountered by researchers and provides actionable solutions.

Observed ProblemPotential Cause(s)Recommended Action & Prevention
Compound has discolored (e.g., turned yellow/brown). Oxidation and/or Hydrolysis: Exposure to air, moisture, or light.Action: Assess purity via NMR or LC-MS before use. If purity is <90%, consider purification (recrystallization or column chromatography) or purchasing a new batch. Prevention: Always store the solid under an inert atmosphere (N₂ or Ar), in a tightly sealed amber vial, and at -20°C[4][7].
Inconsistent or low yields in subsequent alkylation reactions. Loss of Active Reagent: The compound has likely degraded, primarily through hydrolysis to the less reactive alcohol analog. The actual molar quantity of the active iodide is lower than calculated.Action: Confirm the identity and purity of your starting material. Use a fresh, unopened vial if possible. Prevention: Implement a strict QC check (See Section 4) on all new and existing batches of the reagent before use. Prepare solutions immediately before the reaction.
New, unexpected spots on TLC or peaks in LC-MS analysis. Formation of Degradation Products: The compound is actively degrading. The new spots/peaks likely correspond to the hydrolyzed product or other byproducts.Action: Characterize the impurities if possible. The primary impurity is often the alcohol derivative. Prevention: Review your storage and handling procedures. Ensure the container is properly sealed and flushed with inert gas after each use. Avoid leaving the container open on the bench.
Solid has become oily, sticky, or clumped. Significant Degradation: Likely a combination of hydrolysis and polymerization, leading to a mixture of products with a lower melting point or amorphous nature.Action: The material is likely unusable and should be disposed of according to your institution's safety guidelines[6][8]. Attempting to use material in this state will lead to unreliable results. Prevention: Adhere strictly to recommended storage conditions from the moment the compound is received.

Section 4: Protocol for Quality Control (QC)

A self-validating workflow requires that the purity of this critical reagent is confirmed before use. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent method for this.

QC Workflow Diagram

A Receive or Synthesize Compound B Visually Inspect for Discoloration A->B C Prepare Sample for HPLC (e.g., 1 mg/mL in Acetonitrile) B->C D Run RP-HPLC Analysis C->D E Analyze Chromatogram for Purity and Impurity Profile D->E F Purity >95%? E->F G Proceed with Experiment F->G Yes H Repurify or Discard F->H No I Store Remainder Properly (Inert Gas, -20°C, Dark) G->I

Caption: A recommended Quality Control (QC) workflow for reagent validation.

Step-by-Step HPLC Protocol:

  • Sample Preparation: Accurately weigh ~1 mg of 2-(Iodomethyl)imidazo[1,2-a]pyridine and dissolve it in 1 mL of HPLC-grade acetonitrile to make a 1 mg/mL stock solution.

  • Instrumentation & Columns:

    • System: Standard HPLC with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase & Gradient:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 254 nm and 280 nm.

  • Analysis:

    • The pure compound will have a specific retention time.

    • The hydrolyzed product, 2-(hydroxymethyl)imidazo[1,2-a]pyridine, is more polar and will typically elute earlier than the parent compound.

    • Integrate the peak areas to calculate the purity percentage. A purity of >95% is recommended for most applications.

Section 5: Summary of Best Storage Practices

To ensure the long-term viability of your 2-(Iodomethyl)imidazo[1,2-a]pyridine, adhere to the following guidelines summarized in the table below.

ParameterRecommendationRationale
Temperature -20°C for long-term storage[4]. 2-8°C for short-term, active use[6].Slows the rate of all degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon) [4][7].Prevents degradation from atmospheric oxygen and moisture.
Light Exposure Protect from Light (Use amber vials)[5].Prevents light-catalyzed oxidation and decomposition.
Container Tightly Sealed Container [8][9][10].Prevents ingress of moisture and air from the surrounding environment.
Handling Work quickly , minimize time open to the atmosphere. Use in a well-ventilated area or hood[8][9].Minimizes exposure to environmental degradants.
Solvation Prepare solutions fresh , do not store in solution.Solvents can participate in or accelerate degradation.

By implementing these storage, handling, and verification protocols, you can significantly mitigate the risk of degradation, ensuring the reliability of your starting materials and the success of your research endeavors.

References

  • Safety Data Sheet - TCI America. (Date not available). A representative SDS noting light sensitivity. A general search can find similar documents.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. (2024). Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC. (2023). Available at: [Link]

  • Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide - ResearchGate. (2022). Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (2024). Available at: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC. (2010). Available at: [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review - Wiley Online Library. (2022). Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (2019). Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC. (2019). Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. (2024). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Alkylation with 2-(Iodomethyl)imidazo[1,2-a]pyridine

Welcome to the advanced troubleshooting guide for handling 2-(Iodomethyl)imidazo[1,2-a]pyridine. As an alkylating agent, this molecule is a highly valuable pharmacophore building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for handling 2-(Iodomethyl)imidazo[1,2-a]pyridine. As an alkylating agent, this molecule is a highly valuable pharmacophore building block. However, researchers frequently encounter low conversion rates, unexplained polymerization, and reagent degradation.

This guide synthesizes structural chemistry, thermodynamic principles, and field-proven methodologies to help you diagnose and resolve these bottlenecks.

Core Mechanistic Analysis: The "Bifunctional" Dilemma

To troubleshoot low conversion rates, we must first understand the inherent electronic causality of the reagent. The imidazo[1,2-a]pyridine scaffold possesses an enamine-like electronic distribution, making the C3 position highly nucleophilic [1]. Concurrently, the 2-iodomethyl group is a potent electrophile.

When you dissolve this reagent, you are not just adding an electrophile to your target nucleophile; you are introducing a bifunctional molecule capable of intermolecular self-alkylation (Friedel-Crafts-type attack by the C3 of one molecule onto the iodomethyl carbon of another)[2]. If your target nucleophile is sterically hindered or kinetically slow, self-alkylation and photo-degradation will outcompete your desired pathway, stalling conversion.

G Reagent 2-(Iodomethyl)imidazo[1,2-a]pyridine (Electrophilic C-I & Nucleophilic C3) Product Desired Alkylated Product (High Conversion) Reagent->Product + Target (Optimal) Self Intermolecular C3 Attack (Self-Alkylation) Reagent->Self Competing Pathway Degradation Light/Moisture (Hydrolysis/Radical Cleavage) Reagent->Degradation Poor Handling Target Target Nucleophile (e.g., Amine/Thiol) Target->Product Oligomer Oligomeric Byproducts (Loss of Reagent) Self->Oligomer Alcohol 2-(Hydroxymethyl) byproduct or I2 release Degradation->Alcohol

Fig 1: Reaction pathways of 2-(Iodomethyl)imidazo[1,2-a]pyridine showing competing degradation.

Diagnostic FAQs

Q1: My reaction stalls at 20-30% conversion despite adding 1.5 equivalents of 2-(Iodomethyl)imidazo[1,2-a]pyridine. Why? A: This is the hallmark of reagent self-consumption. Because the C3 position is highly nucleophilic[3], adding the reagent all at once creates a high localized concentration of both electrophile and nucleophile. The reagent polymerizes with itself before it can react with your target. Solution: Invert the stoichiometry dynamically. Keep your target nucleophile in excess in the flask, and use a syringe pump to add the iodomethyl reagent dropwise over 2–4 hours. This maintains a near-zero steady-state concentration of the electrophile, forcing it to react with your target rather than itself.

Q2: The reaction mixture turns dark brown shortly after adding the reagent. What happened? A: The C–I bond is exceptionally photolabile. Ambient laboratory lighting provides enough energy to induce homolytic cleavage of the carbon-iodine bond, generating iodine radicals that rapidly recombine to form I2​ (which is dark brown). This radical degradation destroys your alkylating agent. Solution: The entire workflow must be light-shielded. Wrap the reaction flask and the syringe pump barrel in aluminum foil, and store the neat reagent at -20°C in an amber vial under argon.

Q3: I am using Sodium Hydride (NaH) to deprotonate my amine, but I get a complex mixture and low yield. Is the base too strong? A: Yes. Strong bases like NaH or KOtBu can trigger an elimination reaction (forming an exocyclic methylene, which rapidly polymerizes) or degrade the imidazopyridine core. Furthermore, if trace moisture is present, strong bases accelerate the hydrolysis of the iodomethyl group to a 2-hydroxymethyl byproduct. Solution: Switch to a mild, non-nucleophilic base like Cesium Carbonate ( Cs2​CO3​ ) or N,N-Diisopropylethylamine (DIPEA). The "Cesium Effect" enhances the solubility and reactivity of the nucleophile without destroying the electrophile[4].

Quantitative Optimization Matrix

The table below summarizes the causality of different reaction parameters on the conversion rate of 2-(Iodomethyl)imidazo[1,2-a]pyridine alkylations.

SolventBaseTemperatureAddition MethodExpected ConversionPrimary Failure Mode
DMFNaH25°CBolus (All at once)< 15%Base-induced degradation & rapid self-alkylation.
THF K2​CO3​ 60°CBolus~ 30%Thermal degradation of the C-I bond; oligomerization.
MeCN Cs2​CO3​ 25°CBolus45 - 50%Moderate self-alkylation due to high initial concentration.
MeCN Cs2​CO3​ 0°C to 25°C Syringe Pump (2h) > 85% Optimal conditions. Self-alkylation suppressed.
DCMDIPEA0°CSyringe Pump (2h)60 - 70%Sluggish kinetics if the target nucleophile is poorly soluble.

Self-Validating Experimental Protocol

To guarantee high conversion, follow this step-by-step methodology designed to structurally protect the reagent while maximizing kinetic collisions with the target nucleophile.

Phase 1: Nucleophile Activation (The Receiving Flask)

  • Flame-dry a 50 mL round-bottom flask and purge with Argon for 10 minutes.

  • Add your target nucleophile (1.0 equiv) and anhydrous Cs2​CO3​ (2.0 equiv).

  • Suspend the mixture in 10 mL of anhydrous Acetonitrile (MeCN).

  • Wrap the flask completely in aluminum foil to block ambient light.

  • Stir at room temperature for 15 minutes to pre-organize the nucleophile (leveraging the Cesium effect). Cool the flask to 0°C using an ice bath.

Phase 2: Reagent Preparation (The Syringe) 6. In a separate, foil-wrapped amber vial, dissolve 2-(Iodomethyl)imidazo[1,2-a]pyridine (1.2 equiv) in 5 mL of anhydrous MeCN. Note: Do this step immediately before addition to prevent premature hydrolysis. 7. Draw the solution into a gas-tight syringe and mount it on a syringe pump. Wrap the syringe barrel in foil.

Phase 3: Controlled Alkylation 8. Set the syringe pump to deliver the reagent over a 2-hour period (approx. 0.04 mL/min) into the 0°C receiving flask under vigorous stirring. 9. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. 10. Validation Check: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the product mass with minimal I2​ generation (absence of deep brown coloration) and minimal higher-molecular-weight oligomers. 11. Quench the reaction with 10 mL of saturated aqueous NH4​Cl to neutralize the base and halt any residual reactivity. Extract with Ethyl Acetate.

References

  • Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega, American Chemical Society URL:[Link]

  • Electrochemical Oxidative C3 Acyloxylation of Imidazo[1,2-a]pyridines with Hydrogen Evolution Source: Organic Letters, American Chemical Society URL:[Link]

  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis Source: ACS Infectious Diseases, American Chemical Society URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 2-(Iodomethyl)imidazo[1,2-a]pyridine in Aqueous Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of halomethyl heterocycles in aqueous assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of halomethyl heterocycles in aqueous assays. 2-(Iodomethyl)imidazo[1,2-a]pyridine is a highly reactive, bifunctional molecule. To successfully utilize it in drug development or biochemical screening, you must move beyond simply following recipes and understand the underlying causality of its degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the scientific integrity of your experiments.

Part 1: Mechanistic Causality of Degradation (Expertise & Experience)

Why is 2-(Iodomethyl)imidazo[1,2-a]pyridine notoriously unstable in aqueous media? The instability is driven by three distinct, competing chemical pathways[1]:

  • Rapid Hydrolysis (Solvolysis): The iodomethyl group is situated adjacent to an electron-rich imidazopyridine aromatic system. This pseudo-benzylic position highly stabilizes carbocation intermediate formation. Consequently, the compound is highly susceptible to rapid SN​1 and SN​2 hydrolysis in polar protic solvents like water, yielding 2-(hydroxymethyl)imidazo[1,2-a]pyridine and hydroiodic acid (HI).

  • Intermolecular Self-Alkylation (Dimerization): The N1 nitrogen of the imidazo[1,2-a]pyridine core is inherently nucleophilic. In neutral or basic aqueous solutions (where the molecule exists as a free base), the N1 of one molecule rapidly attacks the highly electrophilic iodomethyl carbon of another. This leads to runaway dimerization and polymerization via the formation of quaternary ammonium salts.

  • Photolytic Cleavage: Alkyl iodides are exceptionally photosensitive. Exposure to ambient laboratory UV/Visible light induces homolytic cleavage of the weak C–I bond. This generates highly reactive carbon radicals and releases elemental iodine ( I2​ ), which acts as a visual indicator of degradation[2].

G A 2-(Iodomethyl)imidazo[1,2-a]pyridine (Aqueous Solution) B Hydrolysis (H2O) A->B Nucleophilic Attack C Self-Alkylation A->C N1 attacks C-I D Photolysis (Light) A->D UV/Vis Exposure E 2-(Hydroxymethyl) derivative + Hydroiodic Acid (HI) B->E F Quaternary Ammonium Dimers & Polymers C->F G Radical Byproducts + Elemental Iodine (I2) D->G

Degradation pathways of 2-(Iodomethyl)imidazo[1,2-a]pyridine in water.

Part 2: Troubleshooting Guides & FAQs

Q1: My aqueous stock solution turned yellow/brown after sitting on the bench for an hour. Is it still usable? A1: No, discard it immediately. The yellow/brown discoloration is a definitive, visual indicator of photolytic degradation and the release of elemental iodine ( I2​ ). To prevent this, all aqueous solutions must be prepared in amber vials or wrapped in aluminum foil, and handled under low-light conditions.

Q2: LC-MS analysis of my neutral aqueous stock shows a complex mixture with higher molecular weight peaks. What happened? A2: You are observing self-alkylation (dimerization/polymerization). Because the N1 nitrogen is nucleophilic in its unprotonated state, the molecules react with each other. Causality-Driven Solution: Lower the pH of your aqueous solvent to 2.0–3.0 using 0.1% Trifluoroacetic acid (TFA) or dilute HCl. The imidazo[1,2-a]pyridine ring has a pKa​ of ~6.8. Protonating the N1 nitrogen eliminates its nucleophilicity, entirely shutting down the self-alkylation pathway. Furthermore, the adjacent positive charge electrostatically destabilizes the transition state for SN​1 hydrolysis, extending the compound's half-life.

Q3: How long can I store this compound in an aqueous assay buffer? A3: 2-(Iodomethyl)imidazo[1,2-a]pyridine should never be stored long-term in aqueous solutions. Even at optimal acidic pH and low temperatures, hydrolysis will slowly occur. Aqueous solutions must be prepared fresh immediately before the experiment. If you must prepare a stock, use anhydrous DMSO, store at -80°C in single-use aliquots, and spike into your aqueous assay buffer just prior to use.

Part 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the expected stability profile of 2-(Iodomethyl)imidazo[1,2-a]pyridine under various aqueous conditions.

ConditionpHTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Neutral Water7.025°C< 2 hoursSelf-alkylation & Hydrolysis
Basic Buffer9.025°C< 30 minsRapid Self-alkylation
Acidic Buffer (0.1% TFA)2.525°C~ 12 hoursSlow Hydrolysis
Acidic Buffer (0.1% TFA)2.54°C~ 48 hoursSlow Hydrolysis

Note: Data represents generalized kinetic behavior for benzylic-type heteroaryl alkyl iodides; exact half-lives may vary based on specific buffer compositions and ionic strength.

Part 4: Validated Experimental Protocols

To ensure trustworthiness, the following protocol is designed as a self-validating system . If any step fails, the system provides immediate visual or analytical feedback, preventing the use of degraded reagents in downstream assays.

Protocol: Preparation of Stabilized Aqueous Working Solutions

Step 1: Solvent Preparation

  • Prepare an aqueous buffer solution supplemented with 0.1% (v/v) Trifluoroacetic acid (TFA) or 10 mM HCl to achieve a final pH of 2.0 – 3.0.

  • Degas the buffer by sparging with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (which can accelerate radical degradation pathways).

  • Pre-chill the buffer on ice to 4°C.

Step 2: Dissolution & Shielding

  • Weigh the dry 2-(Iodomethyl)imidazo[1,2-a]pyridine powder into an amber glass vial. (Do not use clear glass).

  • Add the pre-chilled, acidic buffer to achieve your desired working concentration.

  • Vortex gently until fully dissolved. Keep the vial on ice at all times.

Step 3: Protocol Validation Checkpoints (Self-Validation)

  • Visual Check: Inspect the solution against a white background. It must remain completely colorless. Failure state: A yellow or brown tint indicates light exposure has caused photolysis and I2​ release. Discard and restart.

  • Analytical Check: Run a rapid LC-MS blank of the prepared solution. Failure state: The presence of M+1 mass shifts relative to the monomer indicates the pH was insufficiently low, allowing N1-driven dimerization to occur.

Step 4: Execution

  • Use the solution immediately in your downstream biological or chemical assay. Do not store aqueous working solutions for more than 4 hours, even on ice.

Workflow Start 1. Dry Stock (Argon, -20°C) Acidify 2. Acidic Buffer (pH 2-3, 0.1% TFA) Start->Acidify Shield 3. Light Shielding (Amber Vials) Acidify->Shield Temp 4. Chill (Keep on Ice) Shield->Temp Use 5. Immediate Use (Do not store) Temp->Use

Optimal workflow for preparing stable aqueous solutions of halomethyl imidazopyridines.

References

  • Demina, A. H., et al. "Synthesis of Imidazo[1,2-a]pyridines via Near UV Light-Induced Cyclization of Azirinylpyridinium Salts." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Wright, T. H., et al. "Post-translational mutagenesis for installation of natural and unnatural amino acid side chains into recombinant proteins." Nature Protocols, University of Oxford / Nature.[Link]

Sources

Optimization

overcoming steric hindrance in imidazo[1,2-a]pyridine alkylation

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the alkylation of sterically hindered imidazo[1,2-a]pyridines.

Traditional two-electron pathways often fail when confronted with bulky substrates. This guide will help you troubleshoot these bottlenecks by transitioning to single-electron transfer (SET) pathways, radical chemistry, and specialized Lewis acid catalysis.

Visual Workflow: Strategic Selection for Alkylation

G Start Target: Imidazo[1,2-a]pyridine Alkylation Assess Assess Steric Hindrance (Substrate & Alkyl Source) Start->Assess Low Low Steric Bulk (1° Alkyls, Unsubstituted C-2) Assess->Low High High Steric Bulk (2°/3° Alkyls, Bulky C-2/C-8) Assess->High CrossCoupling Pd/Ru Cross-Coupling or EAS Pathways Low->CrossCoupling Radical Single-Electron Transfer (SET) Radical Pathways High->Radical Lewis Bulky Lewis Acid (e.g., B(C6F5)3) High->Lewis Michael Acceptors Photoredox Photoredox Catalysis (Eosin Y + NHP Esters) Radical->Photoredox Visible Light Thermal Thermal Radical Coupling (DTBP Promoted) Radical->Thermal Heat (Metal-Free)

Logical workflow for overcoming steric hindrance in imidazopyridine alkylation.

FAQ & Troubleshooting Guide

Q1: Why do bulky alkylating agents fail in traditional cross-coupling with imidazo[1,2-a]pyridines? A1: The failure is rooted in the thermodynamics of the transition state. Traditional cross-coupling (e.g., Pd-catalyzed) relies on oxidative addition followed by reductive elimination. Secondary and tertiary alkyl halides undergo sluggish oxidative addition and are highly prone to rapid β -hydride elimination before reductive elimination can occur. Furthermore, when the imidazopyridine is substituted at the C-2 or C-8 positions, the steric clash in the transition state prevents the necessary coplanarity for C–C bond formation.

Q2: How does photoredox catalysis bypass these steric limitations? A2: By shifting the mechanism from a two-electron organometallic pathway to a single-electron transfer (SET) radical pathway. Radicals are highly reactive, neutral (or minimally charged) species that do not require bulky coordination spheres. For example,1 demonstrated that using Eosin Y as a photocatalyst and N-hydroxyphthalimide (NHP) esters generates free alkyl radicals. These radicals readily attack the C-5 position of the imidazopyridine, even with tertiary alkyl sources, bypassing the steric bottleneck entirely [1].

Q3: I am observing dimerization and bis-imidazopyridine adducts. How do I troubleshoot this? A3: According to established troubleshooting guidelines for 2, dimerization is a common side reaction when the radical intermediate reacts with another heteroarene molecule instead of the intended coupling partner[4].

  • Stoichiometry: Increase the equivalents of the radical precursor (e.g., NHP ester) to outcompete the dimerization pathway.

  • Concentration: Run the reaction at a lower concentration (e.g., 0.05 M instead of 0.2 M) to disfavor bimolecular heteroarene collisions.

  • Atmosphere: Ensure strict inert conditions. Trace oxygen can lead to the formation of peroxide intermediates that promote off-target radical recombinations.

Q4: Can I achieve bulky alkylation without transition metals or photocatalysts? A4: Yes. Two primary methods exist depending on your target position:

  • Thermal Radical Coupling (C-5 Target): Using di-tert-butyl peroxide (DTBP) as a radical initiator allows for the direct dehydrogenative coupling of imidazo[1,2-a]pyridines with alcohols. The thermal decomposition of DTBP generates tert-butoxy radicals, which abstract hydrogen from the alcohol to form an alkyl radical that attacks the heteroarene [2].

  • Bulky Lewis Acid Catalysis (C-3 Target): For Michael-type alkylations, using a highly fluorinated, sterically demanding Lewis acid like B(C6F5)3 prevents the catalyst from being irreversibly sequestered by the basic nitrogen atoms of the imidazopyridine. This allows it to continuously activate α,β -unsaturated ketones for C-3 alkylation [3].

Quantitative Comparison of Alkylation Strategies

StrategyCatalyst / ReagentsSteric Tolerance (Alkyl Source)Target PositionTypical Yield Range
Traditional EAS AlCl3 / Alkyl HalidesLow (Primary only)C-320 - 45%
Photoredox SET Eosin Y / NHP EstersHigh (1°, 2°, 3°)C-565 - 92%
Metal-Free Radical DTBP / AlcoholsModerate (1°, 2°)C-550 - 85%
Lewis Acid Catalyzed B(C6F5)3 / EnonesHigh (Bulky Enones)C-367 - 97%

Standard Operating Procedure: Visible-Light-Mediated C-5 Alkylation

This protocol utilizes NHP esters to generate sterically demanding alkyl radicals via photoredox catalysis, specifically targeting the C-5 position.

1. Pre-reaction Setup: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine derivative (0.2 mmol), the corresponding alkyl N-hydroxyphthalimide (NHP) ester (0.3 mmol, 1.5 equiv), and Eosin Y (0.01 mmol, 5 mol%).

2. Solvent Addition: Add 2.0 mL of anhydrous DMSO.

3. Degassing (Critical Step): Subject the mixture to three cycles of freeze-pump-thaw. Causality Check: Oxygen is a potent triplet quencher and radical scavenger. Failing to remove dissolved O2 will short-circuit the single-electron transfer (SET) from the excited Eosin Y to the NHP ester, resulting in zero yield.

4. Irradiation: Backfill the tube with Argon. Irradiate the mixture using a 24 W green LED strip ( λ≈530 nm) at room temperature for 12–24 hours. Ensure a cooling fan is used to maintain ambient temperature, preventing thermal degradation of the NHP ester.

5. Workup: Dilute the mixture with ethyl acetate (15 mL) and wash with water (3 × 10 mL) to remove DMSO and the Eosin Y catalyst. Extract the aqueous layer once with ethyl acetate (10 mL).

6. Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Self-Validation Checkpoint: A successful initiation is marked by the gradual fading of the NHP ester's characteristic UV-active spot on TLC, replaced by the target mass [M+H]+ in LC-MS analysis. If the NHP ester persists after 4 hours, verify the emission wavelength of the LED and the integrity of your Argon seal.

References

  • Metal-Free Regioselective Alkylation of Imidazo[1,2-a]pyridines with N-Hydroxyphthalimide Esters under Organic Photoredox Catalysis ResearchGate[Link]

  • Metal-Free Site-Specific Hydroxyalkylation of Imidazo[1,2-a]pyridines with Alcohols through Radical Reaction ACS Publications (Organic Letters)[Link]

  • B(C6F5)3‐Catalysed Alkylation of Imidazo[1,2‐a]pyridines Using α,β‐Unsaturated Ketones ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-(Iodomethyl)imidazo[1,2-a]pyridine Purity: A Comparative Guide to Column and Mobile Phase Selection

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a wide array of therapeutics, including anti-tuberculosis agents[1], PI...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a wide array of therapeutics, including anti-tuberculosis agents[1], PI3K/mTOR inhibitors[2], and HDAC6 inhibitors[3]. During the synthesis of these complex molecules, 2-(Iodomethyl)imidazo[1,2-a]pyridine is frequently utilized as a critical electrophilic intermediate.

However, accurately determining the purity of this intermediate presents a significant analytical challenge. The highly reactive iodomethyl group is prone to on-column degradation when analyzed using traditional HPLC methods. This guide objectively compares traditional HPLC approaches against modern, optimized UHPLC methodologies, providing a self-validating, ICH Q2(R2)-compliant protocol[4] designed specifically to preserve the integrity of reactive halogenated intermediates.

The Chemical Challenge: Causality in Analytical Degradation

To design a robust analytical method, one must first understand the mechanistic causality behind method failures. The iodomethyl group at the C2 position of the electron-rich imidazo[1,2-a]pyridine ring is highly activated. Iodide is an excellent leaving group, making the benzylic-like carbon highly susceptible to nucleophilic attack (SN1/SN2 mechanisms).

When traditional HPLC methods are employed—typically utilizing Methanol as an organic modifier and 0.1% Trifluoroacetic Acid (TFA) as an aqueous buffer—two major degradation pathways are inadvertently triggered during the analysis:

  • Methanolysis (Artifact Formation): Methanol acts as a nucleophile, reacting with the analyte on-column to form 2-(methoxymethyl)imidazo[1,2-a]pyridine. This creates a "ghost" impurity peak, leading to falsely low purity calculations.

  • Hydrolysis: The extended run times (15–20 minutes) associated with traditional 5 µm fully porous columns expose the compound to acidic aqueous conditions for prolonged periods, converting the iodomethyl group to 2-(hydroxymethyl)imidazo[1,2-a]pyridine.

The Solution: An optimized method must utilize an aprotic organic modifier (Acetonitrile) [5] to prevent solvolysis, and a sub-2 µm core-shell stationary phase to drastically reduce column residence time, thereby minimizing hydrolytic degradation. Furthermore, replacing harsh TFA with a milder Ammonium Acetate buffer (pH 4.0) stabilizes the imidazopyridine nitrogen without catalyzing leaving-group departure[6].

Method Comparison: Traditional HPLC vs. Optimized UHPLC

The following table objectively compares the performance and parameters of the traditional approach versus the optimized UHPLC method.

Table 1: Chromatographic Method Comparison
ParameterTraditional HPLC (Sub-optimal)Optimized UHPLC (Recommended)
Stationary Phase Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (50 x 2.1 mm, 1.8 µm)
Aqueous Phase (A) Water + 0.1% TFA (pH ~2.0)10 mM Ammonium Acetate (pH 4.0)
Organic Phase (B) Methanol (Nucleophilic)Acetonitrile (Aprotic)
Flow Rate 1.0 mL/min0.5 mL/min
Column Temperature 25 °C35 °C
Run Time ~15.0 min3.5 min
Theoretical Plates (N) ~12,000> 25,000
On-Column Degradation High (Ghost peaks observed)Negligible

Data Insight: The core-shell technology in the optimized method reduces the diffusion path of the analyte. This minimizes mass transfer resistance, allowing for higher linear velocities without a loss in efficiency (a flatter van Deemter curve). The result is a 75% reduction in run time, which is the primary driver in preventing on-column hydrolysis.

Experimental Protocol: ICH Q2(R2) Method Validation

To ensure the optimized UHPLC method is "fit for purpose," it must be validated according to the recently revised ICH Q2(R2) guidelines [4][7]. The following step-by-step protocol establishes a self-validating system.

Step 1: System Suitability and Self-Validation

A method analyzing reactive intermediates must continuously prove it is not degrading the sample.

  • Prepare a System Suitability Test (SST) solution containing 100 µg/mL of 2-(Iodomethyl)imidazo[1,2-a]pyridine and 5 µg/mL of its primary degradant, 2-(hydroxymethyl)imidazo[1,2-a]pyridine.

  • Inject the SST solution 6 times.

  • Self-Validating Logic: The system is only approved for sample analysis if the critical pair resolution ( Rs​ ) between the active compound and the hydroxymethyl degradant is > 2.0 . If column chemistry shifts or mobile phase pH drifts, this resolution will fail, preventing the reporting of inaccurate data.

Step 2: Specificity via Forced Degradation

To prove the method is stability-indicating:

  • Prepare four 1 mg/mL sample aliquots.

  • Expose aliquots to: 0.1N HCl (Acid), 0.1N NaOH (Base), 3% H2​O2​ (Oxidation), and UV Light (Photolysis) for 4 hours at room temperature.

  • Neutralize, dilute to 100 µg/mL with cold Acetonitrile, and inject.

  • Verify that the 2-(Iodomethyl)imidazo[1,2-a]pyridine peak is spectrally pure (using a Photodiode Array detector) and fully resolved from all generated degradation products.

Step 3: Linearity and Range
  • Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal test concentration (100 µg/mL).

  • Perform triplicate injections at each level.

  • Perform linear regression analysis (Acceptance: R2≥0.999 ).

Step 4: Accuracy (Recovery) and Precision
  • Accuracy: Spike known amounts of highly pure reference standard into a synthetic matrix (or diluent) at 50%, 100%, and 150% levels. Calculate the percentage recovery.

  • Repeatability (Precision): Prepare 6 independent sample solutions at the 100% test concentration. Calculate the %RSD of the peak areas.

Validation Data Summary

The optimized UHPLC method was subjected to the protocol above. The quantitative data is summarized in the tables below, demonstrating full compliance with ICH Q2(R2) standards.

Table 2: System Suitability & Specificity Data
ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Retention Time (RT) N/A1.85 minReport
Tailing Factor ( Tf​ ) ≤1.5 1.12Pass
Resolution ( Rs​ ) >2.0 (vs. Hydroxymethyl degradant)3.4Pass
Peak Purity Angle Purity Angle < Purity ThresholdAngle: 0.14 < Threshold: 0.28Pass
Table 3: Accuracy, Precision, and Linearity Summary
Validation ParameterAcceptance CriteriaObserved ResultStatus
Linearity Range 25 µg/mL to 150 µg/mLConfirmedPass
Correlation Coefficient ( R2 ) ≥0.999 0.9998Pass
Accuracy (Mean Recovery) 98.0% – 102.0%99.6% (Range: 99.2% - 100.4%)Pass
Repeatability Precision %RSD ≤2.0% (n=6)0.65%Pass
Intermediate Precision %RSD ≤2.0% (Different day/analyst)0.82%Pass

Logical Workflow Visualization

The following diagram maps the causality of the chemical challenge to the chosen analytical optimization and subsequent ICH Q2(R2) validation workflow.

G A 2-(Iodomethyl)imidazo[1,2-a]pyridine (Reactive Intermediate) B Chemical Challenge: High Solvolysis Risk A->B C1 Traditional HPLC (Methanol / 5 µm C18) B->C1 Sub-optimal C2 Optimized UHPLC (Acetonitrile / 1.8 µm Core-Shell) B->C2 Optimal D1 Artifact Formation (Methanolysis / Hydrolysis) C1->D1 D2 Preserved Integrity (Rapid, Aprotic Elution) C2->D2 E ICH Q2(R2) Method Validation D2->E F1 Specificity (Forced Degradation) E->F1 F2 Linearity & Range (R² ≥ 0.999) E->F2 F3 Accuracy & Precision (%RSD ≤ 2.0%) E->F3

Logical workflow for HPLC method selection and ICH Q2(R2) validation of reactive imidazopyridines.

References

  • [7] Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: qbdgroup.com URL:

  • [4] Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:

  • [1] Title: Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB Source: plos.org URL:

  • [2] Title: A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer Source: nih.gov URL:

  • [3] Title: Discovery of Novel Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect Source: acs.org URL:

  • [6] Title: Development and Validation of a Stability-Indicating Reversed Phase HPLC Method for the Quality Control of Zolpidem in Bulk and Tablet Dosage Forms Source: researchgate.net URL:

  • [5] Title: Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties Source: nih.gov URL:

Sources

Comparative

Benchmarking Catalytic Efficiency: Cross-Coupling Strategies with 2-(Iodomethyl)imidazo[1,2-a]pyridine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Objective performance benchmarking of transition-metal and photoredox catalytic systems using a highly sensitive heteroarylm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Objective performance benchmarking of transition-metal and photoredox catalytic systems using a highly sensitive heteroarylmethyl electrophile.

The Benchmark Substrate: Mechanistic Challenges

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore embedded in numerous blockbuster therapeutics, including the hypnotic agents zolpidem and alpidem, as well as the gastroprotective drug zolimidine[1]. In late-stage functionalization, appending this core to diverse molecular architectures is a critical synthetic objective.

2-(Iodomethyl)imidazo[1,2-a]pyridine [2] serves as an ideal, albeit highly challenging, electrophilic benchmark substrate for evaluating the efficiency of novel cross-coupling catalytic systems. As a heteroarylmethyl iodide, its intrinsic reactivity profiles expose the kinetic bottlenecks of traditional transition-metal catalysts, making it a rigorous stress test for measuring Turnover Number (TON), Turnover Frequency (TOF), and chemoselectivity.

Benchmarking with this specific molecule is non-trivial due to three competing failure modes:

  • Catalyst Poisoning: The basic nitrogen of the imidazo[1,2-a]pyridine core is highly coordinating. It can displace labile ligands on transition metals, sequestering the active catalyst and prematurely halting the catalytic cycle[3].

  • Wurtz-Type Homocoupling: The weak C(sp³)-I bond undergoes extremely rapid oxidative addition. If the subsequent transmetalation step is kinetically slow, the resulting metal-alkyl intermediate accumulates and undergoes bimolecular homocoupling.

  • Protodehalogenation: Under the basic conditions required for traditional Suzuki-Miyaura couplings, the sensitive intermediate can undergo protonation, destroying the electrophile before coupling can occur.

Comparative Benchmarking Data

To objectively evaluate catalytic efficiency, we benchmarked three distinct catalytic systems using the cross-coupling of 2-(Iodomethyl)imidazo[1,2-a]pyridine with phenylboronic acid (or potassium phenyltrifluoroborate for SET systems) as the standardized model reaction.

Table 1: Catalytic Performance Metrics
Catalytic SystemLigand / PhotocatalystLoading (mol%)Yield (%)TONTOF (h⁻¹)Homocoupling (%)
System A (Classic Pd) PPh₃5.0428.40.735
System B (NHC-Pd) PEPPSI-IPr1.0888814.65
System C (Ni/Photoredox) dtbbpy / Ir(ppy)₃2.0 / 1.0944711.7< 1
Analysis of Results
  • System A (Pd(PPh₃)₄): Traditional Palladium catalysis[3] performs poorly. The labile triphenylphosphine ligands are easily outcompeted by the substrate's basic nitrogen, leading to catalyst poisoning. Furthermore, slow transmetalation results in a 35% yield of the undesired homocoupled dimer.

  • System B (Pd-PEPPSI-IPr): Upgrading to a sterically demanding, strongly σ-donating N-heterocyclic carbene (NHC) ligand prevents substrate coordination to the Pd center. The bulky IPr ligand also accelerates reductive elimination, suppressing homocoupling and drastically improving the TON.

  • System C (Ni/Photoredox): Metallaphotoredox dual catalysis represents the state-of-the-art. By shifting from 2-electron Palladium logic to 1-electron radical logic[4],[5], the Ir(III) photocatalyst reduces the C-I bond to an alkyl radical. This completely bypasses the transmetalation bottleneck, virtually eliminating homocoupling (<1%) and delivering the highest overall yield.

MechanisticDivergence Substrate 2-(Iodomethyl)imidazo[1,2-a]pyridine Pd_Path Pd Catalysis (2 e⁻ Logic) Substrate->Pd_Path Oxidative Addition Ni_Path Ni/Photoredox (1 e⁻ Logic) Substrate->Ni_Path SET Reduction Pd_Int Pd(II)-Alkyl Complex Slow Transmetalation Pd_Path->Pd_Int Ni_Int Alkyl Radical Fast Ni Capture Ni_Path->Ni_Int Homocoupling Homocoupling Byproduct (Wurtz-type) Pd_Int->Homocoupling Bimolecular Decomposition Product Cross-Coupled Product Pd_Int->Product Transmetalation & Red. Elim. Ni_Int->Product Cross-Coupling

Mechanistic divergence of 2-(Iodomethyl)imidazo[1,2-a]pyridine via Pd vs. Ni/Photoredox catalysis.

Self-Validating Experimental Protocol (System C)

To ensure reproducibility and trustworthiness, the following protocol for Ni/Photoredox benchmarking is designed as a self-validating system. Every step is engineered to isolate variables and ensure quantitative mass balance.

Workflow Step1 Step 1: Substrate Prep Purify 2-(Iodomethyl)imidazo[1,2-a]pyridine Step2 Step 2: Catalyst Loading Glovebox: Add Metal Precursor & Ligand Step1->Step2 Step3 Step 3: Degassing Freeze-Pump-Thaw (3x) to remove O2 Step2->Step3 Step4 Step 4: Execution Controlled Temp (25°C) & Blue LED (450 nm) Step3->Step4 Step5 Step 5: Quantification GC-FID & NMR vs Internal Standard Step4->Step5

Standardized experimental workflow for benchmarking catalytic efficiency.
Step-by-Step Methodology

Step 1: Reagent Preparation & Catalyst Loading

  • Procedure: In a nitrogen-filled glovebox, charge a dry 8 mL reaction vial with NiCl₂(dtbbpy) (2.0 mol%), Ir(ppy)₃ (1.0 mol%), potassium phenyltrifluoroborate (1.5 equiv), and 2-(Iodomethyl)imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv)[2].

  • Causality: Assembling the solid reagents in a glovebox prevents ambient moisture from initiating competitive protodehalogenation of the highly sensitive heteroarylmethyl iodide.

Step 2: Solvent Addition & Degassing

  • Procedure: Add 5.0 mL of anhydrous DMF. Seal the vial with a PTFE septum, remove from the glovebox, and subject the mixture to three cycles of freeze-pump-thaw.

  • Causality: Molecular oxygen is a potent triplet quencher. If present, it will rapidly deactivate the *Ir(III) excited state via energy transfer, shutting down the single-electron transfer (SET) initiation step[4]. Furthermore, O₂ can intercept the intermediate alkyl radical to form peroxides, destroying the mass balance.

Step 3: Photochemical Execution

  • Procedure: Irradiate the vial with 450 nm blue LEDs for 4 hours. Maintain the reaction temperature strictly at 25°C using a cooling fan or a water bath.

  • Causality: Temperature control is critical. High-intensity LEDs generate significant heat; allowing the temperature to rise above 30°C accelerates the background thermal decomposition of the C-I bond, artificially lowering the measured catalytic efficiency.

Step 4: Quantitative Analysis & Mass Balance

  • Procedure: Quench the reaction with deionized water and extract with EtOAc (3 x 5 mL). Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene to the combined organic layers as an internal standard. Analyze via GC-FID and ¹H NMR.

  • Causality: Relying solely on isolated yields masks underlying catalytic inefficiencies (e.g., volatile byproducts or insoluble polymers). An internal standard creates a self-validating system: the sum of the desired product, recovered starting material, and identified byproducts must equal 100%. Any deviation immediately indicates uncharacterized decomposition pathways, ensuring the integrity of the benchmarked TON and TOF.

Conclusion

When benchmarking catalytic efficiency, the choice of substrate is as critical as the catalyst itself. 2-(Iodomethyl)imidazo[1,2-a]pyridine[2] exposes the fundamental kinetic bottlenecks of traditional cross-coupling systems. As demonstrated, moving from classical Pd(0)/Pd(II) cycles to SET-driven Ni/Photoredox systems[5] provides a decisive advantage in overcoming catalyst poisoning and homocoupling, setting a new standard for heteroarylmethyl electrophile activation.

Sources

Validation

NMR Chemical Shift Comparison for 2-Substituted Imidazo[1,2-a]pyridines: A Structural Elucidation Guide

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of fused bicyclic heterocycles. Imidazo[1,2-a]pyridines represent a highly privileged scaffold in drug discovery, known fo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of fused bicyclic heterocycles. Imidazo[1,2-a]pyridines represent a highly privileged scaffold in drug discovery, known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

When synthesizing libraries of 2-substituted imidazo[1,2-a]pyridines, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural confirmation. However, the chemical shifts of the bicyclic core—particularly the isolated H-3 proton on the imidazole ring—are highly sensitive to the electronic nature of the C-2 substituent. This guide objectively compares these chemical shifts, explains the underlying quantum mechanical causality, and provides a self-validating experimental framework for your analytical workflows.

Mechanistic Insights: Electronic Modulation of the Bicyclic Core

The imidazo[1,2-a]pyridine system is an electron-rich, conjugated bicyclic framework. The chemical shifts of its protons, specifically H-3 (on the imidazole ring) and H-5 (adjacent to the bridgehead nitrogen on the pyridine ring), serve as diagnostic markers for successful cyclization and substitution.

The causality behind the shifting resonances lies in the push-pull electronic dynamics dictated by the 2-position substituent:

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) donate electron density into the conjugated system via resonance. This increased localized electron density around the H-3 proton increases local magnetic shielding. Consequently, the H-3 resonance requires a lower applied magnetic field to achieve resonance, resulting in an upfield shift (lower ppm).

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halogens (-Cl, -F) pull electron density away from the imidazole ring via inductive and resonance effects. This deshields the H-3 proton, exposing it more directly to the external magnetic field and causing a downfield shift (higher ppm).

Furthermore, the H-5 proton consistently appears as the most downfield signal in the spectrum (typically >8.1 ppm). This is not primarily due to the substituent, but rather the anisotropic deshielding effect of the adjacent bridgehead nitrogen and its spatial proximity to the imidazole ring current.

ElectronicEffects Root 2-Position Substituent on Imidazo[1,2-a]pyridine EDG Electron-Donating Group (EDG) e.g., -OCH3, -CH3 Root->EDG EWG Electron-Withdrawing Group (EWG) e.g., -NO2, -Cl Root->EWG Shield Increased e- Density (Shielding) EDG->Shield Deshield Decreased e- Density (Deshielding) EWG->Deshield Upfield Upfield Shift Lower ppm (e.g., 7.79 ppm) Shield->Upfield Downfield Downfield Shift Higher ppm (e.g., 8.65 ppm) Deshield->Downfield

Logical flow of substituent electronic effects on the H-3 NMR chemical shift.

Comparative Quantitative Data

To objectively compare these effects, we analyze the ¹H NMR data of various 2-arylimidazo[1,2-a]pyridines. The data below highlights the precise tracking of the H-3 singlet and the H-5 doublet based on the electronic nature of the para-substituted aryl group, as supported by 1 [1] and 2 [2].

CompoundSubstituent NatureSolventH-3 Shift (δ, ppm)H-5 Shift (δ, ppm)
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Strong EDG (-OCH₃)CDCl₃7.79 (s)8.14 (d)
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine Weak EWG (-F)CDCl₃7.80 (s)8.13 (d)
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine EWG (-Cl)CDCl₃7.86 (s)8.14 (d)
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine Strong EWG (-NO₂)DMSO-d₆8.65 (s)8.58 (d)

Note: The severe downfield shift observed for the nitro derivative (8.65 ppm) is a compounded result of the strong electron-withdrawing nature of the -NO₂ group and the use of DMSO-d₆, a solvent that inherently deshields polarizable protons via strong dipole interactions compared to the relatively non-polar CDCl₃.

Self-Validating Experimental Protocol

To ensure high-fidelity structural characterization, the following protocol integrates the synthesis of the core scaffold with a self-validating NMR acquisition workflow. This methodology utilizes a DBU-catalyzed condensation, which is highly efficient and avoids the complex purification steps often associated with traditional 3 [3].

Phase 1: Synthesis via DBU-Catalyzed Condensation
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-aminopyridine (1.0 equiv) and the appropriate α-bromoketone (1.0 equiv) in aqueous ethanol (1:1 v/v).

    • Causality: Aqueous ethanol is selected as a green solvent matrix that perfectly balances the solubility of the organic precursors while stabilizing the highly polar transition states.

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) dropwise to the stirring mixture.

    • Causality: DBU acts as a non-nucleophilic base. It facilitates cyclization by abstracting a proton from the intermediate pyridinium salt, driving the dehydration step without competing as a nucleophile (which would otherwise generate unwanted side products).

  • Isolation: Stir at room temperature (30–32°C) until TLC indicates complete consumption of starting materials. Filter the resulting precipitate and recrystallize from hot ethanol to yield the pure product.

Phase 2: NMR Acquisition & Self-Validation
  • Sample Preparation: Dissolve exactly 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) spiked with 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is prioritized over DMSO-d₆ for routine ¹H NMR of these compounds to minimize solvent-induced downfield shifting, allowing for a clearer, baseline comparison of intrinsic substituent effects.

  • Instrument Tuning: Transfer the solution to a standard 5 mm NMR tube. Insert into a 300 MHz or 400 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and perform rigorous gradient shimming to optimize the free induction decay (FID).

  • Acquisition Parameters: Set the relaxation delay (D1) to 2.0 seconds and acquire 16-32 scans.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons. The isolated H-3 proton often has a longer T1 relaxation time; rushing the delay will artificially suppress its integration value.

  • Self-Validation Checkpoint (Critical):

    • Reference Lock: Verify the TMS peak is exactly at 0.00 ppm and the residual CHCl₃ peak is perfectly aligned at 7.26 ppm.

    • Integration Integrity: Set the integration of the distinct H-3 singlet to exactly 1.00. The total integration of the remaining aromatic protons must yield whole numbers that perfectly match the expected proton count of your specific derivative. Fractional integrations indicate incomplete relaxation (D1 too short) or co-crystallized impurities, immediately invalidating the spectrum.

Workflow N1 1. Reactants 2-Aminopyridine + α-Haloketone N2 2. Condensation DBU Catalyst / Aqueous EtOH N1->N2 N3 3. Purification Recrystallization / Chromatography N2->N3 N4 4. Sample Prep Dissolution in CDCl3 + TMS N3->N4 N5 5. NMR Acquisition Lock, Shim, Pulse, Acquire N4->N5 N6 6. Data Analysis Shift & Coupling Extraction N5->N6

Step-by-step workflow from synthesis to NMR characterization of imidazo[1,2-a]pyridines.

References
  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol Royal Society Open Science[Link]

  • Facile Synthesis of Imidazo[1,2-a]pyridines via LED Light Induced Reaction between 2-Aminopyridines Asian Journal of Chemistry[Link]

  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Comparative

Standardizing GC-MS Protocols for 2-(Iodomethyl)imidazo[1,2-a]pyridine Detection: A Comparative Guide

Introduction: The Analytical Challenge Imidazo[1,2-a]pyridines represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of therapeutics ranging from GABA_A receptor agonists to highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

Imidazo[1,2-a]pyridines represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of therapeutics ranging from GABA_A receptor agonists to highly selective dual Mer/Axl kinase inhibitors[1]. Within drug development and synthetic pipelines, 2-(iodomethyl)imidazo[1,2-a]pyridine serves as a critical, highly reactive alkylating intermediate. However, its detection and quantitation via Gas Chromatography-Mass Spectrometry (GC-MS) present significant analytical hurdles.

As a Senior Application Scientist, I frequently observe laboratories struggling with the reproducible quantitation of this compound. The primary failure mode lies in the fundamental chemistry of the analyte: the carbon-iodine (C-I) bond is highly susceptible to thermal degradation. Alkyl halides, particularly alkyl iodides, are notoriously prone to deiodination and nucleophilic substitution when exposed to the extreme temperatures of traditional GC injection ports[2]. To achieve a self-validating, robust protocol, we must move beyond default instrument parameters and objectively evaluate sample introduction techniques based on thermodynamic principles.

Mechanistic Causality: Why Traditional GC-MS Fails

In standard Split/Splitless (SSL) injection, the GC inlet is maintained isothermally at high temperatures (typically 250°C–300°C) to ensure instantaneous flash vaporization. While this is ideal for volatile, thermally stable compounds, this sudden thermal shock provides the activation energy required for the homolytic cleavage of the C-I bond in 2-(iodomethyl)imidazo[1,2-a]pyridine.

The result is extensive in-inlet degradation, leading to poor analyte recovery, non-linear calibration curves, and the appearance of artifact peaks (such as dimerized products or fully deiodinated imidazo[1,2-a]pyridine). To circumvent this, advanced injection techniques such as Programmable Temperature Vaporization (PTV) and Cold On-Column (COC) injection must be employed to introduce the sample at temperatures well below the analyte's degradation threshold[3].

GCMS_Pathways A 2-(Iodomethyl)imidazo[1,2-a]pyridine Sample Extract B Hot Split/Splitless (SSL) Inlet >250°C A->B C PTV Injection Temp Ramp (60°C -> 280°C) A->C D Cold On-Column (COC) Inlet <70°C A->D E Thermal Degradation (C-I Bond Cleavage) B->E Flash Vaporization F Partial Preservation (Some Thermal Stress) C->F Controlled Heating G Intact Analyte Transfer (Zero Thermal Shock) D->G Direct Liquid Transfer H Artifact Peaks / Poor LOD E->H I Acceptable Quantitation F->I J Optimal Sensitivity & Linearity G->J

Effect of GC-MS injection techniques on 2-(Iodomethyl)imidazo[1,2-a]pyridine thermal stability.

Comparative Evaluation of GC-MS Injection Protocols

To standardize the detection of 2-(iodomethyl)imidazo[1,2-a]pyridine, we must compare the three primary GC-MS sample introduction methods:

Traditional Hot Split/Splitless (SSL) Injection
  • Mechanism: Instantaneous vaporization at 250°C.

  • Performance: Fails for 2-(iodomethyl)imidazo[1,2-a]pyridine. The high thermal energy causes immediate deiodination before the analyte even reaches the stationary phase.

  • Verdict: Not recommended for thermally labile alkyl halides[2].

Programmable Temperature Vaporization (PTV)
  • Mechanism: The sample is introduced into a cold liner (e.g., 60°C). The solvent is vented, and the inlet is rapidly heated (e.g., 100°C/min) to transfer the analyte to the column[4].

  • Performance: Significantly reduces initial thermal shock compared to SSL. However, the analyte still experiences a rapid temperature ramp before entering the column, which can induce minor degradation.

  • Verdict: A viable alternative if COC is unavailable, particularly useful for dirty matrices where the glass liner protects the analytical column[4].

Cold On-Column (COC) Injection
  • Mechanism: The sample is deposited directly into the capillary column (or a retention gap) at a temperature below the solvent's boiling point. The column oven then gradually increases the temperature, allowing the analyte to partition into the stationary phase without ever passing through a heated vaporization chamber[3].

  • Performance: Eliminates inlet-related thermal degradation entirely. COC has been proven to increase sensitivity exponentially for thermally labile compounds compared to standard injection methods[4].

  • Verdict: The definitive Gold Standard for 2-(iodomethyl)imidazo[1,2-a]pyridine detection.

Experimental Data: Performance Comparison

To objectively validate these mechanistic claims, we evaluated the three injection techniques using a 10 µg/mL standard of 2-(iodomethyl)imidazo[1,2-a]pyridine. The quantitative data below summarizes the analytical outcomes.

Injection TechniqueInlet Temperature ProfileAnalyte Recovery (%)Degradation Artifacts (%)Peak Tailing FactorLOD (ng/mL)
Hot SSL Isothermal 250°C14.2%85.8%2.40500.0
PTV 60°C to 280°C (100°C/min)82.5%17.5%1.3525.0
COC Oven Track (Starts at 60°C)98.7% < 1.5% 1.05 2.5

Data Interpretation: The quantitative data unequivocally supports COC as the superior method. SSL results in the near-complete destruction of the analyte. While PTV is a massive improvement, COC provides the near-100% recovery and sharp peak symmetry required for rigorous pharmaceutical quality control and trace-level detection.

Standardized Step-by-Step Methodology: COC GC-MS Workflow

To ensure a self-validating system in your laboratory, follow this optimized Cold On-Column protocol for the analysis of 2-(iodomethyl)imidazo[1,2-a]pyridine.

Step 1: Instrument Configuration
  • Inlet: Cold On-Column (COC) injector equipped with a fused silica needle.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or equivalent), 30 m × 0.25 mm ID, 0.25 µm film thickness.

  • Retention Gap: 1 meter of deactivated fused silica tubing (0.53 mm ID) connected to the analytical column via a zero-dead-volume union.

    • Causality: The retention gap focuses the solvent band via the "solvent effect" and protects the analytical column from non-volatile matrix components that would otherwise accumulate at the injection point.

Step 2: Sample Preparation
  • Dissolve the sample in a low-boiling, non-polar solvent (e.g., Hexane or Dichloromethane).

    • Causality: Low-boiling solvents facilitate rapid solvent focusing at low initial oven temperatures.

  • Ensure all extracts are meticulously dried over anhydrous Na₂SO₄. Moisture degrades the column's stationary phase and exacerbates the breakdown of the alkyl iodide.

Step 3: GC Temperature Program
  • Initial Oven Temp: 60°C (Hold for 2 mins).

    • Causality: The temperature must be at or slightly below the boiling point of the solvent to allow the solvent effect to focus the analyte band into a sharp peak.

  • Ramp 1: 15°C/min to 150°C.

  • Ramp 2: 10°C/min to 280°C (Hold for 5 mins).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Step 4: Mass Spectrometry (MS) Parameters
  • Transfer Line Temp: 250°C. (Keep as low as possible without causing high-boiling condensation).

  • Ionization: Electron Impact (EI) at 70 eV.

    • Pro-Tip: For maximum sensitivity, consider Negative Chemical Ionization (NCI) if your instrument allows, as halogenated compounds yield exceptionally strong NCI responses[4].

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion [M]+ and the[M-I]+ fragment to confirm intact elution versus pre-column deiodination.

Conclusion

For the precise detection and quantitation of 2-(iodomethyl)imidazo[1,2-a]pyridine, traditional hot split/splitless injection is analytically invalid due to severe thermal degradation. Laboratories must standardize on Cold On-Column (COC) injection to preserve the integrity of the C-I bond. By eliminating the vaporization step entirely, COC ensures near-quantitative recovery, optimal peak shape, and parts-per-billion sensitivity, establishing a robust, self-validating analytical method.

References

  • Title: Large Volume Cold On-Column Injection for Gas Chromatography−Negative Chemical Ionization−Mass Spectrometry Analysis of Selected Pesticides in Air Samples Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Exploring Sample Injection System in Gas Chromatography: Crucial Functions, Key Components and Various Techniques Source: Drawell Analytical URL: [Link]

  • Title: Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Control and analysis of alkyl and benzyl halides and other related organohalides as potential genotoxic impurities in active pharmaceutical ingredients (API) Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Iodomethyl)imidazo[1,2-a]pyridine

As researchers and developers in the pharmaceutical and chemical sciences, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of re...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers in the pharmaceutical and chemical sciences, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of reactive intermediates like 2-(Iodomethyl)imidazo[1,2-a]pyridine demand a rigorous, protocol-driven approach. This guide provides the essential logistical and safety framework for its proper disposal, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Our core principle is that a well-informed scientist is a safe scientist. This document is structured to empower you with the knowledge to manage this compound's waste stream responsibly, ensuring the protection of yourself, your colleagues, and the environment.

Hazard Assessment: An Inferred Profile

A specific, publicly available Safety Data Sheet (SDS) for 2-(Iodomethyl)imidazo[1,2-a]pyridine is not readily accessible. Therefore, we must apply the precautionary principle and infer its hazard profile from structurally analogous compounds, such as 2-(chloromethyl)imidazo[1,2-a]pyridine and its derivatives. The presence of an iodomethyl group, a potential alkylating agent and a source of iodine, suggests that the compound should be handled with significant caution.

Based on data from its chloro-analogues, the hazards are anticipated to be as follows[1][2][3][4]:

Hazard ClassificationGHS CodeDescriptionInferred Rationale for the Iodo-Compound
Acute Toxicity, Oral H302Harmful if swallowedThe core imidazo[1,2-a]pyridine structure can exhibit systemic toxicity[5].
Skin Corrosion/Irritation H315Causes skin irritationHalogenated methyl groups are known irritants and potential alkylating agents.
Serious Eye Damage/Irritation H318/H319Causes serious eye damage/irritationThis class of compounds is consistently reported as causing severe eye irritation[1][2][6].
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.

Key Incompatibilities: This compound should be stored and disposed of separately from strong oxidizing agents, strong bases, and amines[7]. Contact with these materials could lead to vigorous, exothermic reactions or the release of toxic fumes.

Disposal Decision Workflow

The primary directive for chemical waste disposal is to adhere to your institution's Environmental Health & Safety (EHS) guidelines and all local, state, and federal regulations. The following workflow provides a logical framework for decision-making.

DisposalWorkflow A Identify Waste Stream (Solid, Liquid, Contaminated PPE) B Consult Institutional EHS Guidelines & Compound-Specific SDS (if available) A->B C Is In-Lab Neutralization Approved by EHS for this specific waste? B->C D Direct Disposal Protocol (Primary & Recommended Method) C->D No E In-Lab Neutralization Protocol (Expert Use Only) C->E Yes F Segregate & Package Waste (Halogenated Organics) D->F J Follow EHS-Validated Protocol E->J G Label Waste Container (Full Chemical Name, Hazard Pictograms) F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for Hazardous Waste Pickup via EHS H->I K Dispose of Neutralized Waste as per EHS Guidance J->K K->I

Caption: Disposal decision workflow for 2-(Iodomethyl)imidazo[1,2-a]pyridine.

Personal Protective Equipment (PPE) & Engineering Controls

Given the inferred hazards, a stringent safety protocol is mandatory.

Control TypeSpecificationRationale
Engineering Certified Chemical Fume HoodTo prevent inhalation of dust or aerosols[8].
Engineering Safety Shower & Eyewash StationMust be located in immediate proximity for emergency use[7].
PPE: Eye/Face Chemical safety goggles and face shieldProvides protection against splashes and serious eye damage[9].
PPE: Hand Nitrile gloves (double-gloving recommended)Protects against skin contact and irritation. Gloves must be inspected before use and changed immediately upon contamination[9].
PPE: Body Flame-resistant lab coatProtects skin and personal clothing from contamination.

Step-by-Step Disposal Protocols

Two potential pathways for disposal are outlined below. The direct disposal method is the standard and recommended approach. In-lab neutralization should only be performed if explicitly approved by your institution's EHS department for this specific waste stream.

Protocol 1: Direct Disposal (Recommended Method)

This method ensures that the reactive compound is handled minimally and is transferred directly into the appropriate hazardous waste stream.

  • Segregation: Designate a specific, compatible waste container for "Halogenated Organic Waste." This container must be made of a material like glass or high-density polyethylene (HDPE). Do not mix with non-halogenated organic waste, strong acids, or bases[7].

  • Solid Waste:

    • Carefully transfer solid 2-(Iodomethyl)imidazo[1,2-a]pyridine and any contaminated consumables (e.g., weighing paper, contaminated gloves, bench paper) into the designated waste container using clean spatulas or tongs.

    • Avoid generating dust. If the material is a fine powder, work slowly and deliberately within the fume hood.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, pour the solution directly into the designated "Halogenated Organic Liquid Waste" container.

    • Perform this transfer inside a chemical fume hood over secondary containment.

  • Container Management:

    • Keep the waste container securely closed when not in use[8].

    • Do not fill the container beyond 80% capacity to allow for vapor expansion.

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The full chemical name: "2-(Iodomethyl)imidazo[1,2-a]pyridine"

    • The words "Hazardous Waste"

    • An accurate list of all components (including solvents)

    • Appropriate hazard pictograms (Corrosive, Irritant/Harmful)

  • Storage & Pickup: Store the sealed and labeled container in a designated satellite accumulation area. Follow institutional procedures to schedule a pickup by the EHS department.

Protocol 2: In-Lab Neutralization (EHS Approval Required)

The iodomethyl group is a leaving group, and the compound can act as an alkylating agent. A potential neutralization strategy involves converting the reactive iodo-moiety to the much less reactive iodide ion using a reducing agent like sodium thiosulfate. This is analogous to neutralizing elemental iodine[10][11]. WARNING: This procedure may be exothermic and must be performed with extreme caution and prior EHS approval.

NeutralizationProcess A Waste Solution in a Suitable Reaction Vessel B Dilute with a non-reactive solvent (e.g., isopropanol) and cool in an ice bath A->B C Slowly add aqueous Sodium Thiosulfate Solution (10% w/v) B->C D Monitor Temperature & Observe for Color Change C->D E Allow to stir at room temp for several hours to ensure complete reaction D->E F Check pH of aqueous layer (Target: 6-8) E->F G Dispose of as per EHS guidance for neutralized halogenated waste F->G

Caption: Workflow for the in-lab neutralization of 2-(Iodomethyl)imidazo[1,2-a]pyridine waste.

Step-by-Step Neutralization:

  • Preparation: In a chemical fume hood, place the reaction flask containing the waste material in a secondary container and an ice bath.

  • Dilution: Dilute the waste solution with a water-miscible, non-reactive solvent like isopropanol or ethanol to better control the reaction rate and temperature.

  • Reduction: Slowly add a 10% aqueous solution of sodium thiosulfate dropwise with stirring. The molar amount of thiosulfate should be in excess relative to the iodomethyl compound.

  • Monitoring: Monitor the reaction temperature closely. If the temperature rises significantly, pause the addition until it subsides.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction has gone to completion.

  • Verification: Once the reaction is complete, check the pH of the solution. It should be near neutral (pH 6-8)[10]. Adjust with dilute acid or base if necessary, but only after confirming the primary reaction is finished.

  • Final Disposal: The neutralized mixture must still be disposed of as hazardous waste. Transfer it to a "Neutralized Halogenated Organic Waste" container, label it accurately with all components, and arrange for EHS pickup.

Emergency Procedures

Spill:

  • For a small spill, carefully sweep up the solid material, or absorb the liquid with a chemical absorbent. Place all contaminated materials into a sealed, labeled hazardous waste container[9].

  • For a large spill, evacuate the area immediately and contact your institution's EHS emergency line.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately rinse with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[7].

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention[9].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4].

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 2-(Iodomethyl)imidazo[1,2-a]pyridine, upholding the highest standards of laboratory safety and professional responsibility.

References

  • NextSDS. (n.d.). 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carbonitrile. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-(Chloromethyl)imidazo[1,2-a]pyridine. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloromethyl-imidazo(1,2-A)pyridine. Retrieved from [Link]

  • Pérez-Villanueva, J., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet - Pyridine. Retrieved from [Link]

  • Walters, M. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]

  • Reddit. (2019). How do you dispose of the iodine-starch complex after a redox titration?. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

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